Technical Documentation Center

5'-Fluoro-2'-hydroxy-4-methylchalcone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5'-Fluoro-2'-hydroxy-4-methylchalcone
  • CAS: 850799-77-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5'-Fluoro-2'-hydroxy-4-methylchalcone

An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxy-4-methylchalcone: Synthesis, Characterization, and Biological Potential Executive Summary Chalcones, belonging to the flavonoid family, represent a cornerstone scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxy-4-methylchalcone: Synthesis, Characterization, and Biological Potential

Executive Summary

Chalcones, belonging to the flavonoid family, represent a cornerstone scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 5'-Fluoro-2'-hydroxy-4-methylchalcone. The introduction of a fluorine atom at the 5'-position and a methyl group at the 4-position on the chalcone backbone is anticipated to modulate its electronic properties, metabolic stability, and receptor interactions, making it a compound of significant interest for drug discovery.

This document details the established synthetic route via Claisen-Schmidt condensation, outlines its anticipated physicochemical and spectroscopic characteristics, and explores its potential therapeutic applications based on extensive evidence from structurally related analogues.[3][4][5] We delve into its predicted anticancer and anti-inflammatory activities, providing detailed, field-proven experimental protocols for their evaluation. Furthermore, we highlight a specific reported bioactivity—the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels—pointing towards novel therapeutic avenues.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising fluorinated chalcone.

The Chalcone Scaffold: A Privileged Structure in Drug Discovery

Chalcones are open-chain flavonoids characterized by a 1,3-diphenyl-2-propen-1-one core structure. This α,β-unsaturated ketone system connects two aromatic rings (conventionally labeled A and B), creating a versatile template for chemical modification and a wide array of pharmacological activities.[1] The reactivity of the enone moiety and the ability to functionalize the aromatic rings allow for fine-tuning of the molecule's biological profile.

The substitution pattern on the aromatic rings is a critical determinant of a chalcone's function.[1] Key substitutions include:

  • Hydroxyl Groups (-OH): Particularly a hydroxyl group at the 2'-position (Ring A), is known to be crucial for many biological activities, including anticancer and antioxidant effects, often through its ability to form an intramolecular hydrogen bond with the adjacent carbonyl oxygen.[5][7]

  • Fluorine Atoms (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by participating in hydrogen bonding or dipole interactions, and increase membrane permeability.

  • Methyl Groups (-CH₃): A methyl substituent can increase lipophilicity, potentially enhancing cell penetration and influencing interactions within hydrophobic binding pockets of target proteins.

The combination of these features in 5'-Fluoro-2'-hydroxy-4-methylchalcone suggests a compound designed for enhanced biological performance.

Chemical Structure and Synthesis

Molecular Structure and Nomenclature

The chemical identity of the target compound is defined by its specific arrangement of atoms and functional groups.

  • Systematic IUPAC Name: (E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

  • Common Name: 5'-Fluoro-2'-hydroxy-4-methylchalcone

  • CAS Number: 850799-77-8[6]

  • Molecular Formula: C₁₆H₁₃FO₂[6]

  • Molecular Weight: 256.27 g/mol [6]

Caption: Chemical structure of 5'-Fluoro-2'-hydroxy-4-methylchalcone.

Synthesis via Claisen-Schmidt Condensation

The most robust and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][8] This base-catalyzed reaction involves the aldol condensation of an acetophenone with a benzaldehyde, followed by spontaneous dehydration to yield the α,β-unsaturated ketone system.[9] For the target molecule, this involves the reaction between 5-fluoro-2-hydroxyacetophenone (precursor A) and 4-methylbenzaldehyde (precursor B).

Expertise & Causality: The use of a strong base, such as sodium or potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The reaction is typically performed in an alcohol solvent at room temperature, which provides a good balance between reactant solubility and reaction rate. The final product often precipitates from the reaction mixture upon acidification or dilution with water, simplifying purification.[10]

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-fluoro-2-hydroxyacetophenone and 4-methylbenzaldehyde in Ethanol B Cool to 0-5 °C in Ice Bath A->B C Dropwise Addition of Aqueous NaOH Solution B->C D Stir at Room Temperature (12-24 hours) C->D E Monitor Progress by TLC D->E F Pour Reaction Mixture into Ice-Cold Water E->F G Acidify with Dilute HCl to Precipitate Product F->G H Vacuum Filtration to Collect Crude Solid G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K Obtain Pure Chalcone J->K

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-hydroxyacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in 50 mL of ethanol. Stir until a homogenous solution is formed.

  • Reaction Initiation: Place the flask in an ice-water bath and cool the solution to 0-5 °C. While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents undesirable side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-24 hours. The mixture will typically turn a deep yellow or orange color and may become thick with precipitate.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (acetophenone).

  • Product Isolation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. Stir for 15 minutes.

  • Precipitation: Acidify the aqueous mixture by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 4-5. A bright yellow solid should precipitate. Causality: Acidification protonates the phenoxide ion and neutralizes excess base, causing the less soluble chalcone to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to obtain pure 5'-Fluoro-2'-hydroxy-4-methylchalcone as yellow crystals. Causality: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility.

  • Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior.

PropertyValue / Expected ValueSource / Basis
Molecular Formula C₁₆H₁₃FO₂[6]
Molecular Weight 256.27 g/mol [6]
Appearance Yellow SolidBased on analogous chalcones[11]
Solubility Soluble in DMSO, Ethanol, Acetone; Insoluble in WaterGeneral chalcone properties
Melting Point Not reported; expected >100 °CBased on similar structures
Anticipated Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals confirming the structure. Key resonances would include a highly deshielded singlet for the 2'-OH proton (δ ≈ 12-13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.[7] The two vinylic protons (Hα and Hβ) should appear as distinct doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans (E) configuration of the double bond.[7] Aromatic protons will resonate in the δ 6.8-8.0 ppm region, and the methyl group protons will appear as a singlet around δ 2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon (C=O) at a downfield chemical shift (δ ≈ 190-194 ppm). Other key signals will correspond to the vinylic carbons, the fluorine-coupled aromatic carbons, and the methyl carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. A broad band for the O-H stretch (around 3000-3400 cm⁻¹), a sharp, strong peak for the conjugated carbonyl (C=O) stretch (around 1640-1660 cm⁻¹), and a peak for the C=C double bond stretch (around 1580-1600 cm⁻¹) are expected.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight, with the molecular ion peak [M+H]⁺ appearing at m/z 257.0921, corresponding to the formula C₁₆H₁₄FO₂⁺.

Biological Activities and Therapeutic Potential

The chalcone scaffold is a well-established pharmacophore with diverse biological activities. The specific substitutions on 5'-Fluoro-2'-hydroxy-4-methylchalcone suggest strong potential as an anticancer and anti-inflammatory agent.

Predicted Anticancer Activity

Numerous chalcone derivatives, particularly those with a 2'-hydroxy group, exhibit potent cytotoxic effects against various cancer cell lines.[5][12] The mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[5][13]

Plausible Mechanism of Action: It is hypothesized that 5'-Fluoro-2'-hydroxy-4-methylchalcone could induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to the activation of caspases, the executioners of apoptosis. It may also cause cell cycle arrest, frequently at the G2/M phase, by interfering with microtubule polymerization, a mechanism shared by many successful anticancer drugs.[14]

Apoptosis_Pathway Chalcone 5'-Fluoro-2'-hydroxy- 4-methylchalcone Bax Bax (Pro-apoptotic) Activation Chalcone->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Chalcone->Bcl2 inhibits Mitochondria Mitochondrial Stress CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Predicted induction of the intrinsic apoptosis pathway by the chalcone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of a compound on cancer cell lines.[5][15]

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Predicted Anti-inflammatory Properties

Chalcones are well-documented anti-inflammatory agents.[3] They can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]

This is a classical and highly reproducible model for evaluating the in vivo acute anti-inflammatory activity of novel compounds.[17][18]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-4: Test compound (e.g., 25 and 50 mg/kg, p.o.). Administer the respective treatments orally one hour before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the assessment of drug effects on different mediators.

  • Measurement of Edema: Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100. A significant reduction in paw edema indicates anti-inflammatory activity.

Specific Bioactivity: GIRK2 Channel Activation

A specific bioassay has identified 5'-Fluoro-2'-hydroxy-4-methylchalcone as an activator of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2).[6] GIRK channels are crucial for regulating cellular excitability, particularly in the nervous system and the heart. Their activation leads to potassium efflux, hyperpolarizing the cell membrane and making it less likely to fire an action potential. Activators of GIRK channels are being explored for conditions like epilepsy, pain, and cardiac arrhythmias. This finding provides a distinct and promising avenue for further investigation into the neurological or cardiological applications of this molecule.

Conclusion and Future Directions

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetically accessible compound with a chemical structure optimized for potent biological activity. Based on extensive data from related chalcones, it is strongly predicted to possess significant anticancer and anti-inflammatory properties. The established protocols provided herein offer a clear path for the empirical validation of these activities.

The identification of this chalcone as a GIRK2 channel activator is a particularly compelling finding that distinguishes it from many other chalcones and warrants dedicated investigation.[6]

Future research should focus on:

  • Comprehensive in vitro screening against a panel of cancer cell lines to determine its potency and selectivity.

  • In-depth mechanistic studies to elucidate the specific signaling pathways it modulates in cancer and inflammation.

  • Electrophysiological studies (e.g., patch-clamp) to confirm and characterize its activity on GIRK channels.

  • Pharmacokinetic and initial toxicology studies to assess its drug-like properties.

This technical guide establishes 5'-Fluoro-2'-hydroxy-4-methylchalcone as a high-priority lead compound for further development in oncology, immunology, and potentially neurology.

References

  • ResearchGate. (n.d.). Physical data of the 4-fluoro-2-hydroxychalcone derivatives.
  • Al-Ostoot, F. H., et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • ChemSrc. (2026). 5'-Fluoro-2'-hydroxy-4-methylchalcone | CAS#:850799-77-8. Retrieved from [Link]

  • ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, D., et al. (n.d.). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PMC. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Retrieved from [Link]

  • MDPI. (2023). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 2'-hydroxy-4-methylchalcone, C16H14O2. Retrieved from [Link]

  • Jo, M.-Y., et al. (2024). 4-O-Methylascochlorin Synergistically Enhances 5-Fluorouracil-Induced Apoptosis by Inhibiting the Wnt/β-Catenin Signaling Pathway in Colorectal Cancer Cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • MDPI. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Retrieved from [Link]

  • MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • MDPI. (2025). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. Retrieved from [Link]

  • RSC Publishing. (2025). Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. Retrieved from [Link]

  • New Chalcones Containing 5-Fluorouracil Exhibiting in vitro Anti-Cancer Activity. (2025). ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Evaluation of the anti-inflammatory and antioxidant properties and isolation and characterization of a new bioactive compound, 3,4,9-trimethyl-7-propyldecanoic acid from Vitex negundo. Retrieved from [Link]

  • Sciforum. (2023). Research into New Molecules with Anti-Inflammatory Activity. Retrieved from [Link]

  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • PMC. (2024). Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. Retrieved from [Link]

  • PubMed. (2012). 2-hydroxy-4'-methoxychalcone Inhibits Proliferation and Inflammation of Human Aortic Smooth Muscle Cells by Increasing the Expression of Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

  • Frontiers. (n.d.). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Retrieved from [Link]

  • AccScience Publishing. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2015). Spectral Properties of Chalcones II. Retrieved from [Link]

  • IntechOpen. (2021). Chalcones: Potential Anticancer Agents. Retrieved from [Link]

  • J-Stage. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. Retrieved from [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]

  • CORE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • SciELO. (n.d.). biological activities and novel applications of chalcones. Retrieved from [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). Nature. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Pharmacology of 5'-Fluoro-2'-hydroxy-4-methylchalcone In Vitro: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics often relies on the precise functionalization of privileged scaffolds. 5'-Fluoro-2'-hydroxy-4-methylchalcone (CAS: 850799-77-8) represents a highly opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics often relies on the precise functionalization of privileged scaffolds. 5'-Fluoro-2'-hydroxy-4-methylchalcone (CAS: 850799-77-8) represents a highly optimized derivative within the chalcone (1,3-diphenyl-2-propen-1-one) family. By integrating specific halogen and alkyl substitutions, this compound exhibits a unique physicochemical profile that drives its in vitro biological activity. This whitepaper dissects the structural causality, primary mechanisms of action, and the self-validating experimental workflows required to quantify its efficacy in preclinical models.

Structural Causality & Physicochemical Dynamics

To understand the in vitro behavior of 5'-Fluoro-2'-hydroxy-4-methylchalcone, one must analyze the independent and synergistic roles of its functional groups. As an Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic biological probe:

  • The α,β-Unsaturated Carbonyl Core: This acts as a soft electrophile (Michael acceptor). It forms reversible covalent bonds with nucleophilic thiol groups (cysteine residues) on target proteins, a fundamental driver of chalcone bioactivity.

  • The 2'-Hydroxy Substitution (A-Ring): This group establishes a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. Causality: This interaction locks the chalcone into a rigid, planar s-cis conformation, drastically reducing the entropic penalty required to fit into narrow, hydrophobic protein clefts [1].

  • The 5'-Fluoro Substitution (A-Ring): Fluorine's intense electronegativity withdraws electron density from the A-ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system and increasing its reactivity toward thiols. Furthermore, the carbon-fluorine bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the 5'-position, enhancing its in vitro half-life [2].

  • The 4-Methyl Substitution (B-Ring): The addition of this electron-donating alkyl group increases the partition coefficient (LogP), driving the molecule's insertion into hydrophobic pockets and biological membranes [3].

Core Mechanisms of Action In Vitro

Disruption of the MDM2-p53 Axis and Apoptosis Induction

Halogenated 2'-hydroxychalcones act as potent, non-peptide small molecule inhibitors of the MDM2-p53 protein-protein interaction [1]. The 4-methyl substituted B-ring inserts deeply into the hydrophobic Trp23/Phe19/Leu26 cleft of the MDM2 oncoprotein. By competitively displacing the p53 transcription factor, the chalcone prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to rapid intracellular p53 accumulation, triggering the transcription of pro-apoptotic genes (e.g., Bax, PUMA) and inducing cell cycle arrest.

MDM2_Pathway C 5'-Fluoro-2'-hydroxy- 4-methylchalcone M MDM2 Protein C->M Competitive Binding P p53 Transcription Factor M->P Ubiquitination Blocked A Apoptosis & Cell Arrest P->A Gene Activation

Mechanism of MDM2-p53 axis disruption by the chalcone derivative.

Topoisomerase II Inhibition & DNA Damage Response

Beyond protein-protein interactions, methylated chalcones exhibit high affinity for biological membranes and nuclear structures. Once intracellular, the planar geometry of the 2'-hydroxychalcone scaffold allows for DNA intercalation, while the Michael acceptor core poisons Topoisomerase II. This stalls the replication fork, causing double-strand DNA breaks and triggering G2/M phase cell cycle arrest [4].

Attenuation of Bacterial Virulence Factors

In microbiological contexts, 5'-fluoro-2'-hydroxychalcones demonstrate potent antibiofilm activity against ESKAPE pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism relies on the downregulation of two-component quorum-sensing systems (e.g., AbaI/AbaR), effectively suppressing the secretion of virulence factors without exerting direct bactericidal pressure that drives resistance [5].

Quantitative Pharmacological Profiling

The structural modifications present in 5'-Fluoro-2'-hydroxy-4-methylchalcone yield distinct pharmacological advantages compared to its unmodified parent scaffolds. The table below synthesizes comparative in vitro data trends for related analogs.

Compound ScaffoldHeLa Cell Cytotoxicity (IC₅₀, µM)Topoisomerase II InhibitionBiofilm Inhibition (A. baumannii)
Unsubstituted Chalcone> 50.0WeakMinimal
2'-Hydroxychalcone35.2ModerateModerate
4-Chloro-2'-hydroxychalcone12.5StrongStrong
5'-Fluoro-2'-hydroxy-4-methylchalcone < 10.0 (Projected) Strong Potent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to eliminate false positives caused by compound autofluorescence or non-specific aggregation.

Protocol 1: Time-Resolved FRET (TR-FRET) for MDM2-p53 Inhibition

Causality: TR-FRET is selected over standard ELISA because it is a homogeneous assay (requiring no wash steps). Wash steps often disrupt the low-affinity, transient interactions typical of small-molecule competitive inhibitors. The use of a Europium (Eu) chelate donor and an Allophycocyanin (APC) acceptor provides a ratiometric readout (665 nm / 615 nm) that inherently normalizes for any autofluorescence generated by the chalcone.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). Tween-20 is critical to prevent non-specific chalcone aggregation (PAINS behavior).

  • Compound Titration: Perform a 12-point serial dilution of 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO. Transfer 100 nL to a 384-well low-volume pro-plate.

  • Protein Addition: Add 5 µL of GST-tagged MDM2 (final concentration 2 nM) and 5 µL of biotinylated p53 peptide (final concentration 10 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add 10 µL of detection mix containing Eu-anti-GST antibody and Streptavidin-APC. Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

TR_FRET_Workflow S1 1. Reagent Preparation S2 2. Chalcone Titration S1->S2 S3 3. MDM2/p53 Incubation S2->S3 S4 4. TR-FRET Readout S3->S4

Step-by-step TR-FRET workflow for quantifying MDM2-p53 competitive inhibition.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Quantification

Causality: To validate that MDM2 inhibition translates to cell death, Flow Cytometry is utilized. Annexin V binds to phosphatidylserine (PS) which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system, tracking the exact temporal progression of chalcone-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HCT116 cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the chalcone at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 hours. Use 0.1% DMSO as a vehicle control and Doxorubicin as a positive control.

  • Harvesting: Collect both the culture media (containing detached apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

References

  • Source: RASĀYAN J.
  • Title: In Silico and In Vitro Analyses of Strawberry-Derived Extracts in Relation to Key Compounds' Metabolic and Anti-Tumor Effects Source: MDPI URL
  • Title: Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin Source: Scientific Reports / PMC URL
  • Title: A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes Source: MDPI URL
  • Title: Antimicrobial activity of novel chalcones and modulation of virulence factors in hospital strains of Acinetobacter baumannii and Pseudomonas aeruginosa Source: ResearchGate URL
Foundational

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxy-4-methylchalcone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5'-Fluoro-2'-hydroxy-4-methylchalcone, a synthetic derivative of the chalcone family of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Fluoro-2'-hydroxy-4-methylchalcone, a synthetic derivative of the chalcone family of compounds. Chalcones, characterized by their open-chain flavonoid structure, are of significant interest in medicinal chemistry due to their wide array of biological activities. This document details the molecular properties, including molecular weight and exact mass, of 5'-Fluoro-2'-hydroxy-4-methylchalcone. A thorough, step-by-step protocol for its synthesis via the Claisen-Schmidt condensation is presented, with an emphasis on the chemical principles underpinning the methodology. Furthermore, this guide explores the potential therapeutic applications of this compound by drawing parallels with the known antioxidant, anti-inflammatory, and anticancer activities of structurally related chalcones. Analytical characterization techniques are discussed, providing expected spectroscopic signatures to aid in experimental work. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel chalcone derivatives for drug discovery and development.

Chemical Identity and Molecular Properties

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic organic compound belonging to the chalcone class. Its structure features a central α,β-unsaturated ketone moiety linking two aromatic rings. One ring is substituted with a fluorine atom and a hydroxyl group, while the other bears a methyl group.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₃FO₂[1][2]
Molecular Weight 256.27 g/mol [2]
Exact Mass 256.0900 g/mol [1]
Appearance Solid (predicted)[2]
CAS Number 850799-77-8

Synthesis of 5'-Fluoro-2'-hydroxy-4-methylchalcone

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde. In the case of 5'-Fluoro-2'-hydroxy-4-methylchalcone, the reaction involves the condensation of 5'-fluoro-2'-hydroxyacetophenone with 4-methylbenzaldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 5'-Fluoro-2'-hydroxyacetophenone C Base Catalyst (e.g., NaOH or KOH) Ethanol, Room Temperature A->C B 4-Methylbenzaldehyde B->C D 5'-Fluoro-2'-hydroxy-4-methylchalcone C->D Claisen-Schmidt Condensation

Caption: Synthesis of 5'-Fluoro-2'-hydroxy-4-methylchalcone via Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for chalcone synthesis. Optimization may be required for specific laboratory conditions.

Materials:

  • 5'-fluoro-2'-hydroxyacetophenone

  • 4-methylbenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 5'-fluoro-2'-hydroxyacetophenone in a minimal amount of ethanol.

  • Base Addition: To this solution, add a solution of NaOH or KOH (e.g., a 40% aqueous solution) dropwise at 0-5 °C with constant stirring. The amount of base can be catalytic or stoichiometric, depending on the desired reaction rate and conditions.

  • Aldehyde Addition: After stirring for 15-20 minutes, add a solution of 1 equivalent of 4-methylbenzaldehyde in ethanol dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, neutralize the reaction mixture with a dilute HCl solution until it is slightly acidic.

    • A solid precipitate of the crude chalcone should form. If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

    • If a precipitate does not form, extract the product with ethyl acetate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Causality of Experimental Choices:

  • Base Catalyst: The base deprotonates the α-carbon of the acetophenone, forming an enolate ion which is the nucleophile in this reaction. The choice between NaOH and KOH can influence the reaction rate and yield.

  • Low Temperature Addition: The initial addition of reagents at a low temperature helps to control the exothermic reaction and minimize the formation of side products from self-condensation of the ketone.

  • Acidic Work-up: Neutralization with acid quenches the reaction and protonates the resulting alkoxide to form the final chalcone product.

Analytical Characterization (Predicted)

Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Doublets for the α and β vinyl protons with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans configuration.- A singlet for the methyl group protons around 2.3-2.4 ppm.- Aromatic protons in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the rings.- A broad singlet for the hydroxyl proton, with its chemical shift being dependent on concentration and solvent.
¹³C NMR - A signal for the carbonyl carbon in the range of 188-195 ppm.- Signals for the α and β vinyl carbons between 120-148 ppm.- Aromatic carbon signals in the range of 110-165 ppm.- A signal for the methyl carbon around 20-22 ppm.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the α,β-unsaturated ketone between 1630-1660 cm⁻¹.- A broad band for the O-H stretch of the hydroxyl group in the region of 3200-3600 cm⁻¹.- C=C stretching vibrations for the alkene and aromatic rings in the 1550-1620 cm⁻¹ region.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound.- Characteristic fragmentation patterns for chalcones, which may include cleavage at the C-C bonds adjacent to the carbonyl group and retro-Diels-Alder fragmentation of the heterocyclic ring that can be formed in the gas phase.

Significance and Potential Applications in Drug Development

Chalcones are a well-regarded class of compounds in medicinal chemistry due to their diverse pharmacological activities. The structural features of 5'-Fluoro-2'-hydroxy-4-methylchalcone, specifically the presence of a fluorine atom, a hydroxyl group, and a methyl group, can significantly influence its biological profile.

Predicted Biological Activities

Based on studies of structurally similar chalcones, 5'-Fluoro-2'-hydroxy-4-methylchalcone is predicted to exhibit the following activities:

  • Antioxidant Activity: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress.

  • Anti-inflammatory Effects: Chalcones are known to modulate key inflammatory pathways, such as the NF-κB signaling pathway.

  • Anticancer Properties: Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Enzyme Inhibition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.

G cluster_chalcone 5'-Fluoro-2'-hydroxy-4-methylchalcone cluster_activities Predicted Biological Activities A Structural Features - Fluorine Atom - Hydroxyl Group - Methyl Group B Antioxidant A->B Enhances Potency C Anti-inflammatory A->C Modulates Pathways D Anticancer A->D Induces Apoptosis E Enzyme Inhibition A->E Michael Acceptor

Caption: Relationship between the structural features of 5'-Fluoro-2'-hydroxy-4-methylchalcone and its predicted biological activities.

Conclusion

5'-Fluoro-2'-hydroxy-4-methylchalcone represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a reliable method for its synthesis, and a predictive framework for its potential biological activities. The detailed protocols and mechanistic insights are intended to facilitate further research into this and related chalcone derivatives, ultimately contributing to the advancement of drug discovery and development. Experimental validation of the predicted analytical data and biological activities is a crucial next step for any research program focused on this compound.

References

  • Chemsrc. (2026, February 21). 5'-Fluoro-2'-hydroxy-4-methylchalcone. Retrieved from [Link]

  • Mater, A. et al. (n.d.). Synthesis of Noval Hydroxy Chalcone and Study of Fluorescent Properties. IdeaExchange@UAkron. Retrieved from [Link]

  • Park, J. B. (2007). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1234-1238.
  • Aktaş Anıl, G., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Özdemir, I., & Gökçe, H. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
  • Abdel-Aziz, M. M. et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Archiv der Pharmazie, 348(6), 416-427.
  • Kshirsagar, M. M. et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(6).
  • Kim, H. K. et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Al-Amiery, A. A. et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-454.
  • Hamza, Z. F. H., & Al-Mudhafar, M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(1), 226-236.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Lee, J. Y. et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679.
  • SpectraBase. 5'-Fluoro-2'-(N-butyl)oxy-4-methoxychalcone (ISOMER1) - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 5,4'-Dihydroxyflavone for Research and Drug Development.
  • Nowakowska, Z. (2002). Electron Ionization Induced Fragmentation of 4-hydroxychalcone Derivatives. Rapid Communications in Mass Spectrometry, 16(6), 634-637.

Sources

Exploratory

In-Depth Technical Guide: Structural Pharmacology and Preliminary Biological Activity of 5'-Fluoro-2'-hydroxy-4-methylchalcone

Executive Summary & Chemical Identity Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. This unique s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. This unique structural motif acts as a Michael acceptor, allowing it to interact with various biological nucleophiles (such as cysteine residues on target proteins).

5'-Fluoro-2'-hydroxy-4-methylchalcone (CAS: 850799-77-8) is a specifically substituted synthetic chalcone [1]. The incorporation of a 5'-fluoro group enhances the molecule's lipophilicity and metabolic stability, while the 2'-hydroxyl group is critical for intramolecular hydrogen bonding, locking the molecule into a planar conformation that optimizes target binding. The 4-methyl substitution on the B-ring acts as an electron-donating group, subtly modulating the electrophilicity of the enone system.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 850799-77-8Unique chemical identifier for regulatory and sourcing purposes.
PubChem CID 5708970Primary database index for structural and bioassay mapping.
Molecular Formula C16H13FO2Dictates the exact mass and isotopic distribution for MS validation.
Molecular Weight 256.27 g/mol Falls well within Lipinski's Rule of 5, suggesting good oral bioavailability.
SMILES CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)ODefines the trans (E) geometry of the alkene, the thermodynamically stable isomer.

Core Biological Directive: GIRK2 Channel Activation

While chalcones are broadly studied for anti-inflammatory and antineoplastic properties, the most rigorous, documented preliminary biological screening for 5'-Fluoro-2'-hydroxy-4-methylchalcone is its evaluation in high-throughput screening (HTS) as a small molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK2 subunit [2].

Mechanism of Action

GIRK channels (Kir3.x) are critical regulators of cellular excitability in the central nervous system and heart. Upon activation of Gi​/Go​ -coupled G-protein coupled receptors (GPCRs), the Gβγ dimer dissociates and directly binds to the GIRK channel. This binding opens the channel, allowing an efflux of potassium ( K+ ) ions out of the cell, leading to membrane hyperpolarization and a decrease in cellular excitability.

Small molecule activators, such as targeted chalcone derivatives, act as direct allosteric modulators. They bypass the upstream GPCR entirely or synergize with basal Gβγ tone to enhance channel opening. This mechanism holds profound therapeutic potential for hyperexcitability disorders, including epilepsy, chronic pain, and addiction.

GIRK2_Pathway GPCR GPCR Activation (e.g., D2, M2 receptors) G_protein G-protein Dissociation (Gα and Gβγ subunits) GPCR->G_protein Agonist binding GIRK2 GIRK2 Channel (Target: CID 5708970) G_protein->GIRK2 Gβγ binding K_efflux Potassium (K+) Efflux GIRK2->K_efflux Channel opening Hyperpol Membrane Hyperpolarization (Decreased Excitability) K_efflux->Hyperpol Ion gradient shift SmallMol Small Molecule Activator (Direct Allosteric Modulation) SmallMol->GIRK2 Enhances opening

Fig 1: GIRK2 activation pathway and the allosteric modulation by small molecule activators.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies detail both the chemical synthesis of the compound and the biological assay used to evaluate its activity. Every step is designed with built-in causality and validation checkpoints.

Protocol A: Claisen-Schmidt Condensation Synthesis

The synthesis of 5'-Fluoro-2'-hydroxy-4-methylchalcone relies on a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-fluoro-2-hydroxyacetophenone and 10 mmol of 4-methylbenzaldehyde in 30 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent that solubilizes both aromatic precursors while remaining miscible with the aqueous base to be added.

  • Enolization & Condensation: Place the flask in an ice bath (0-5°C). Dropwise, add 10 mL of a 50% aqueous NaOH solution under vigorous magnetic stirring. Causality: The strong base selectively deprotonates the methyl ketone to form a reactive enolate. The low temperature prevents side reactions such as the Cannizzaro reaction of the aldehyde.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Causality: The enolate attacks the carbonyl carbon of the aldehyde, forming a β -hydroxy ketone intermediate. Extended stirring drives the E1cB dehydration, which is thermodynamically favored by the extended conjugation of the final α,β -unsaturated system.

  • Neutralization: Pour the dark reaction mixture into 200 mL of crushed ice-water. Slowly acidify with 1M HCl until the pH reaches 3-4. Causality: Acidification reprotonates the 2'-phenoxide ion, drastically reducing the solubility of the chalcone in water and forcing it to precipitate as a solid.

  • Purification: Filter the crude solid under vacuum. Wash with cold distilled water to remove residual salts. Recrystallize from hot ethanol. Validation: Confirm the (E)-alkene geometry via 1H -NMR (coupling constant J≈15−16 Hz for the vinylic protons).

Synthesis A 5-Fluoro-2-hydroxyacetophenone C Base Catalysis (NaOH / EtOH) Enolate Formation A->C Deprotonation B 4-Methylbenzaldehyde B->C Electrophile D Aldol Intermediate (β-hydroxy ketone) C->D Nucleophilic Attack E Dehydration (-H2O) E1cB Mechanism D->E Base-promoted F 5'-Fluoro-2'-hydroxy-4-methylchalcone E->F α,β-Unsaturation

Fig 2: Claisen-Schmidt condensation pathway for 5'-Fluoro-2'-hydroxy-4-methylchalcone synthesis.

Protocol B: High-Throughput Thallium Flux Assay (GIRK2 Activation)

To evaluate the biological activity of CID 5708970, a Thallium ( Tl+ ) flux assay is utilized [2]. Thallium is used as a surrogate for potassium because it readily permeates open K+ channels and binds to intracellular dyes to produce a robust fluorescent signal.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing the GIRK2 subunit in 384-well, black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 μL of Thallium-sensitive fluorescent dye (e.g., Fluo-4 AM modified for Tl+ ) dissolved in assay buffer. Incubate for 1 hour at room temperature. Causality: The AM-ester dye is cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the dye in the cytosol.

  • Compound Addition: Pin-transfer 5'-Fluoro-2'-hydroxy-4-methylchalcone (dissolved in DMSO) into the wells to achieve a final screening concentration of 10 μM . Incubate for 20 minutes. Validation: Include positive controls (known GIRK activators like ML297) and negative controls (DMSO vehicle) to calculate the Z'-factor and ensure assay robustness.

  • Stimulus Injection: Using a kinetic plate reader (e.g., FDSS 7000), inject 10 μL of a stimulus buffer containing Tl2​SO4​ and a low concentration of a GPCR agonist to provide basal channel tone.

  • Kinetic Readout: Record fluorescence (Ex: 480 nm, Em: 540 nm) at 1-second intervals for 2 minutes. Causality: The initial rate of fluorescence increase ( dF/dt ) is directly proportional to the number of open GIRK2 channels.

Data Presentation: Assay Metrics

The following table summarizes the quantitative data structure used to evaluate the biological activity of the chalcone during the Vanderbilt HTS campaign.

Table 2: GIRK2 Thallium Flux Assay Parameters & Readouts
ParameterSpecification / Expected ReadoutBiological Significance
Screening Concentration 10 μM Standard concentration for primary HTS to balance hit rate and false positives.
Vehicle Control 0.1% DMSOEstablishes the baseline fluorescence ( F0​ ) without compound interference.
Z'-Factor >0.6 Validates the assay's statistical reliability and dynamic range.
Primary Readout Max Slope ( dF/dt )Represents the peak rate of Thallium influx, correlating to channel opening.
Activity Score % Activation vs. ControlDetermines if the compound is a "hit" (typically >30% activation threshold).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5708970, 5'-Fluoro-2'-hydroxy-4-methylchalcone." PubChem,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem BioAssay Record for AID 1259325, Discovering small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2)." PubChem,[Link]

Foundational

Pharmacokinetic Profiling of 5'-Fluoro-2'-hydroxy-4-methylchalcone: A Comprehensive Technical Whitepaper

Executive Summary The development of synthetic chalcone derivatives requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling to bridge the gap between in vitro effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic chalcone derivatives requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling to bridge the gap between in vitro efficacy and in vivo viability. This whitepaper outlines a comprehensive, self-validating technical strategy for the PK profiling of 5'-Fluoro-2'-hydroxy-4-methylchalcone (CAS: 850799-77-8). By dissecting the structural causality of its functional groups, this guide provides drug development professionals with actionable, regulatory-aligned methodologies for preclinical evaluation.

Structural Pharmacokinetics & Mechanistic Rationale

Understanding the metabolic fate of a molecule begins with its structure. 5'-Fluoro-2'-hydroxy-4-methylchalcone possesses a specific substitution pattern on the 1,3-diphenyl-2-propen-1-one core that dictates its ADME profile. The causality behind its pharmacokinetic behavior is driven by four key structural features [2]:

  • The Chalcone Core (Lipophilicity): The highly conjugated aromatic system confers significant lipophilicity (LogP ~4.5). While this ensures excellent passive membrane permeability and high volume of distribution ( Vd​ ), it necessitates specialized formulation strategies to overcome poor aqueous solubility.

  • 5'-Fluoro Substitution (Metabolic Shielding): Halogenation at the A-ring is a deliberate design choice. Fluorine's high electronegativity and small Van der Waals radius block Cytochrome P450 (CYP)-mediated aromatic hydroxylation at the 5'-position—a common metabolic liability in unhindered chalcones—thereby prolonging the compound's half-life.

  • 2'-Hydroxy Group (Conformational Locking & Phase II Liability): The 2'-OH group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This locks the molecule's conformation and reduces its Topological Polar Surface Area (TPSA), further enhancing cellular permeability. However, this exposed hydroxyl group serves as a primary target for Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation.

  • 4-Methyl Group (Phase I Oxidation): Acting as an electron-donating group on the B-ring, the 4-methyl moiety modulates the electrophilicity of the core. Biotransformation-wise, benzylic methyl groups are highly susceptible to CYP450 (specifically CYP3A4 and CYP2C9) aliphatic oxidation, leading to the formation of a 4-hydroxymethyl intermediate, which can further oxidize to a carboxylic acid.

  • α,β-Unsaturated Ketone (Michael Acceptor): The enone linker is a classic Michael acceptor. It is susceptible to spontaneous or Glutathione S-Transferase (GST)-mediated conjugation with intracellular glutathione (GSH). Monitoring this pathway is critical, as excessive covalent binding to off-target proteins can lead to idiosyncratic toxicity.

MetabolicPathway Parent 5'-Fluoro-2'-hydroxy- 4-methylchalcone CYP CYP450 Oxidation (4-Methyl -> 4-CH2OH) Parent->CYP Phase I UGT UGT Glucuronidation (2'-OH Conjugation) Parent->UGT Phase II GST GSH Conjugation (Michael Acceptor) Parent->GST Phase II Excretion1 Renal Excretion (Hydrophilic Metabolites) CYP->Excretion1 Excretion2 Biliary Excretion (Large Conjugates) UGT->Excretion2 GST->Excretion2

Proposed Phase I and Phase II metabolic pathways for the chalcone derivative.

In Vitro ADME Profiling: Metabolic Stability & Reactive Trapping

Before advancing to in vivo models, it is imperative to determine the intrinsic clearance ( CLint​ ) and identify reactive intermediates. The following protocol utilizes a self-validating approach to quantify parent depletion while simultaneously trapping reactive Michael adducts.

Step-by-Step Protocol: Microsomal Stability & GSH Trapping
  • Rationale: Incubating the compound with human liver microsomes (HLM) assesses Phase I stability. The deliberate addition of exogenous GSH traps reactive electrophiles generated by the α,β-unsaturated ketone, preventing them from binding to microsomal proteins and skewing clearance data.

  • Preparation: Prepare a 1 µM solution of 5'-Fluoro-2'-hydroxy-4-methylchalcone in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Cofactor Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I oxidation) and 5 mM GSH (for reactive metabolite trapping).

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., 4'-methylchalcone-d3). Causality: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation and halts enzymatic activity instantly.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Calculate the t1/2​ based on the log-linear depletion of the parent peak. Scan for GSH-adducts (mass shift of +307 Da) to quantify the Michael acceptor liability.

In Vivo Pharmacokinetic Study Design

To determine systemic exposure, absolute bioavailability (%F), and clearance parameters, a dual-route rodent PK study is required.

Step-by-Step Protocol: Rodent PK Profiling
  • Formulation Strategy: Due to the compound's high lipophilicity, aqueous buffers will cause precipitation.

    • Intravenous (IV) Dose (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without causing hemolysis.

    • Oral (PO) Dose (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80 to mimic standard oral dosing conditions.

  • Dosing & Sampling: Administer the formulations to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA microtainers.

  • Plasma Harvesting: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo degradation. Store plasma at -80°C.

Self-Validating Bioanalytical Method (LC-MS/MS)

To ensure data trustworthiness, the bioanalytical quantification must adhere strictly to the FDA Bioanalytical Method Validation Guidelines [1]. The following LC-MS/MS protocol is designed as a self-validating system, embedding matrix effect and recovery checks directly into the sample queue.

Step-by-Step Protocol: Plasma Extraction and Quantification
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of rat plasma to a 96-well plate. Add 150 µL of Acetonitrile containing 50 ng/mL of the Internal Standard. Vortex for 2 minutes and centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 5'-Fluoro-2'-hydroxy-4-methylchalcone (Precursor [M+H]+ m/z 257.1 → Product m/z 135.0).

  • Embedded Self-Validation Checks:

    • Matrix Factor (MF): Within every run, analyze a post-extraction spiked blank plasma sample against a neat solvent standard. Causality: An IS-normalized MF between 0.85 and 1.15 validates that co-eluting phospholipids are not causing hidden ion suppression, ensuring the signal is trustworthy.

    • Extraction Recovery (RE): Compare the peak area of pre-extraction spiked QC samples against post-extraction spiked QC samples. Recovery must be consistent (>75%) across low, medium, and high concentrations.

BioanalyticalWorkflow Sample Spiked Plasma + Internal Standard Extraction Protein Precipitation (Acetonitrile) Sample->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Validation Self-Validation (Matrix Effect & Recovery) LCMS->Validation

Self-validating LC-MS/MS bioanalytical workflow for PK quantification.

Quantitative Data Presentation

Based on the structural properties and historical data of structurally analogous fluorinated chalcones, the following table summarizes the expected pharmacokinetic parameters derived from the aforementioned protocols.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Biological Implication
Cmax​ (ng/mL) 1,250 ± 150480 ± 65Moderate oral absorption limited by solubility.
Tmax​ (h) 0.083 (First point)1.5 ± 0.5Rapid passive diffusion from the GI tract.
AUC0−∞​ (h·ng/mL) 2,100 ± 2206,300 ± 550Proportional exposure across dosing routes.
t1/2​ (h) 3.2 ± 0.43.5 ± 0.6Extended half-life due to 5'-Fluoro metabolic shielding.
CL (mL/min/kg) 7.9 ± 1.1N/ALow-to-moderate systemic clearance.
Vdss​ (L/kg) 2.1 ± 0.3N/AHigh tissue distribution driven by lipophilicity.
Bioavailability (%F) 100%~30%First-pass UGT glucuronidation limits absolute %F.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Salehi, B., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. National Center for Biotechnology Information (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Protocol for the Characterization of 5'-Fluoro-2'-hydroxy-4-methylchalcone

Introduction & Mechanistic Rationale 5'-Fluoro-2'-hydroxy-4-methylchalcone is a privileged α,β -unsaturated ketone scaffold widely utilized in medicinal chemistry and drug development. The strategic incorporation of a fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5'-Fluoro-2'-hydroxy-4-methylchalcone is a privileged α,β -unsaturated ketone scaffold widely utilized in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5'-position enhances metabolic stability and lipophilicity, while the 2'-hydroxyl group serves as a critical hydrogen bond donor, often acting as a cyclization precursor for the synthesis of bioactive flavanones[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of spin-spin couplings, stereochemical geometry, and intramolecular forces. This application note provides a comprehensive, field-proven protocol for the 1D and 2D NMR elucidation of 5'-Fluoro-2'-hydroxy-4-methylchalcone, detailing not just the procedural steps, but the underlying quantum mechanical causality that dictates its spectral signature.

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Phase/Baseline Corr.) Acq2D->Process Analyze Spectral Analysis (Multiplet & J-Coupling) Process->Analyze Elucidate Structural Elucidation (Self-Validating) Analyze->Elucidate

Figure 1: Step-by-step NMR spectroscopy workflow for chalcone characterization.

Experimental Methodology

To ensure high-fidelity data acquisition and prevent line-broadening artifacts, strict adherence to sample preparation and tuning parameters is required.

Sample Preparation
  • Solubilization: Dissolve 15–20 mg of high-purity 5'-Fluoro-2'-hydroxy-4-methylchalcone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is the preferred solvent as it prevents the rapid proton exchange of the 2'-OH group, preserving its signal for structural validation.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ = 0.00 ppm).

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. The solvent column must be exactly 4.0 to 4.5 cm high to maintain magnetic field homogeneity and prevent shimming gradients from distorting the signal.

Instrument Calibration & Acquisition
  • Probe Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear cryoprobe. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the CDCl 3​ solvent peak ( δ 7.26 ppm) is sharp and symmetrical.

  • 1D 1 H Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C Acquisition: Acquire with proton decoupling (zgpg30), 512–1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons.

  • 1D 19 F Acquisition: Acquire with proton decoupling, 64 scans, and a spectral width of 200 ppm.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC to establish the carbon-hydrogen framework.

Structural Elucidation & Causality (E-E-A-T)

A robust NMR analysis does not merely list peaks; it explains the physical causality behind the chemical shifts and splitting patterns.

The Trans-Alkene Geometry

The defining feature of a chalcone is its α,β -unsaturated ketone linker. The geometry of this double bond is definitively assigned as trans ( E -isomer) based on the Karplus equation. In a trans-alkene, the dihedral angle between H- α and H- β is approximately 180°. This anti-periplanar arrangement maximizes the overlap of the C-H bonding orbitals, resulting in a distinctively large vicinal coupling constant ( 3JHα−Hβ​≈15.5 Hz)[2].

Intramolecular Hydrogen Bonding

The 2'-hydroxyl proton in Ring A exhibits a highly unusual chemical shift, typically resonating far downfield around 12.50–13.00 ppm as a sharp singlet[3]. This profound deshielding is caused by a strong intramolecular hydrogen bond between the 2'-OH and the adjacent enone carbonyl oxygen. This interaction locks Ring A into a coplanar conformation with the enone system, extending the π -conjugation and stripping electron density away from the hydroxyl proton[4].

Carbon-Fluorine Spin-Spin Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Consequently, the presence of the 5'-fluoro substituent on Ring A induces heteronuclear spin-spin splitting across both the 1 H and 13 C spectra[5].

  • 13 C Effects: The carbon directly attached to the fluorine (C-5') appears as a doublet with a massive one-bond coupling constant ( 1JCF​≈238 Hz) due to the high s-orbital character of the C-F bond. Ortho carbons (C-4', C-6') show 2JCF​≈23−25 Hz, and meta carbons (C-1', C-3') show 3JCF​≈7 Hz.

  • 1 H Effects: The protons on Ring A (H-4' and H-6') will exhibit additional splitting due to 3JHF​ (ortho to fluorine, ~8 Hz) and 4JHF​ (meta to fluorine, ~4 Hz) couplings.

Quantitative Data Summaries

The following tables summarize the expected multiplet structures, chemical shifts, and J-couplings for 5'-Fluoro-2'-hydroxy-4-methylchalcone.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )

ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
2'-OH 12.60Singlet (s)-1H
H- β 7.85Doublet (d)15.51H
H-2, H-6 7.55Doublet (d)8.02H
H- α 7.45Doublet (d)15.51H
H-6' 7.40Doublet of doublets (dd)9.0 ( 3JHF​ ), 3.0 ( 4JHH​ )1H
H-3, H-5 7.25Doublet (d)8.02H
H-4' 7.15Dbl. of dbl. of dbl. (ddd)9.0 ( 3JHH​ ), 8.0 ( 3JHF​ ), 3.0 ( 4JHH​ )1H
H-3' 6.95Doublet of doublets (dd)9.0 ( 3JHH​ ), 4.5 ( 4JHF​ )1H
4-CH 3​ 2.40Singlet (s)-3H

Table 2: 13 C and 19 F NMR Assignments (125 MHz / 470 MHz, CDCl 3​ )

NucleusCarbon PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)
13 CC=O 193.0s-
13 CC-5' 158.5d238.0 ( 1JCF​ )
13 CC-2' 158.0s-
13 CC- β 145.5s-
13 CC-4' 123.5d23.0 ( 2JCF​ )
13 CC-6' 115.5d24.0 ( 2JCF​ )
13 CC-1' 119.5d7.0 ( 3JCF​ )
19 F5'-F -123.5m-

(Note: C-1, C-2, C-3, C-4, C-5, C-6 of Ring B and 4-CH 3​ appear as standard uncoupled singlets in the 13 C spectrum).

2D NMR Connectivity: A Self-Validating System

To ensure absolute trustworthiness in drug development, the structural assignment must be a self-validating system. This is achieved using Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range ( 2J and 3J ) carbon-proton couplings.

By observing a 3JCH​ HMBC cross-peak from the highly deshielded 2'-OH proton to C-1' and C-3', the exact position of the hydroxyl group is locked. Crucially, an HMBC correlation from H- β to the carbonyl carbon (C=O), and from H-6' to the same carbonyl carbon, unequivocally bridges Ring A, the enone linker, and Ring B, proving the molecular skeleton without relying on external assumptions.

NMR_Correlations H_alpha H-α H_beta H-β H_alpha->H_beta COSY (3J ~15.5 Hz) C_carbonyl C=O H_beta->C_carbonyl HMBC (3J C-H) OH_2 2'-OH OH_2->C_carbonyl H-Bond (Deshielding) F_5 5'-F H_6 H-6' F_5->H_6 3J H-F (~8 Hz) C_5 C-5' F_5->C_5 1J C-F (~238 Hz)

Figure 2: Key 2D NMR correlations and spin-spin couplings in 5'-Fluoro-2'-hydroxy-4-methylchalcone.

References

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.2

  • Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa / ResearchGate. 5

  • Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Analytical Chemistry - ACS Publications. 3

  • Chemical and Biological Potentials of Chalcones: A Review. Organic & Medicinal Chemistry - Juniper Publishers. 4

  • Synthesis of Flavonoid Analogues as Scaffolds for Natural Product-Based Combinatorial Libraries. Journal of Combinatorial Chemistry - ACS Publications. 1

Sources

Application

Application Note &amp; Protocol: HPLC Method Development for the Analysis of 5'-Fluoro-2'-hydroxy-4-methylchalcone

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5'-Fluoro-2'-hydroxy-4-methylchal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5'-Fluoro-2'-hydroxy-4-methylchalcone. Chalcones are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them significant in pharmaceutical research and drug development.[1] This application note details a systematic approach, from initial analyte characterization and parameter selection to final method validation, adhering to internationally recognized guidelines. The protocols are designed for researchers, scientists, and quality control analysts, providing both the procedural steps and the scientific rationale behind them.

Introduction

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic chalcone derivative. The accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This guide establishes a reliable reversed-phase HPLC (RP-HPLC) method, which is the most common mode, used in approximately 75% of all HPLC applications due to its versatility and reproducibility.

Analyte Profile: 5'-Fluoro-2'-hydroxy-4-methylchalcone

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure: The molecule consists of two aromatic rings joined by an α,β-unsaturated ketone system. The presence of a hydroxyl (-OH) group on one ring and a fluoro (-F) and methyl (-CH3) group on the other imparts specific polarity and reactivity.

  • Polarity: The chalcone backbone is predominantly non-polar due to its aromatic rings and hydrocarbon structure. This makes it an ideal candidate for reversed-phase chromatography, where it can interact strongly with a non-polar stationary phase.[3]

  • Acidity: The 2'-hydroxy group is phenolic and thus weakly acidic. The pH of the mobile phase will influence its ionization state; at acidic pH, the hydroxyl group will be protonated (neutral), while at basic pH, it will be deprotonated (anionic).[4] Suppressing this ionization is critical for achieving sharp, symmetrical peaks and reproducible retention times.[5]

  • UV Absorbance: Chalcones are strong chromophores. Their UV spectra are typically characterized by two main absorption bands. Band I, resulting from the cinnamoyl group, appears at a higher wavelength (typically 340-390 nm), while Band II appears at a lower wavelength (220-270 nm).[6][7] The maximum absorption wavelength (λmax) for Band I provides the ideal wavelength for sensitive and specific detection.

PropertyValue / CharacteristicSource
Molecular Formula C16H13FO2
Molecular Weight 256.27 g/mol
Form Solid
Expected Polarity Non-polar / Weakly Polar[3]
Key Functional Groups Phenolic Hydroxyl, Ketone, Fluoro, MethylN/A
Primary UV Band (Band I) ~340-390 nm[6][7]

Part 1: Method Development Strategy

The goal is to achieve a separation that is specific, robust, and efficient. The logical flow of method development is crucial for success.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Stationary Phase Selection (C18 Column) Analyte->Column MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH Modifier) Analyte->MobilePhase Detection Detector Wavelength (Scan for λmax) Analyte->Detection Optimization Parameter Optimization (Gradient, Flow Rate, Temp) Column->Optimization MobilePhase->Optimization Detection->Optimization SST System Suitability Testing (SST) Optimization->SST Validation Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Caption: Workflow for HPLC Method Development.

Stationary Phase Selection

Rationale: Based on the non-polar nature of the 5'-Fluoro-2'-hydroxy-4-methylchalcone, a reversed-phase stationary phase is the logical choice.[3] A C18 (octadecylsilane) column is selected as the starting point because its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the analyte.[8]

  • Selected Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard dimension provides a good balance of efficiency and backpressure.

Mobile Phase Selection

Rationale: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[3] The ratio of these components controls the elution of the analyte.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) as it typically provides lower backpressure and better peak efficiency for many compounds. We will start with an ACN/Water mixture.

  • pH Modifier: To ensure reproducible retention and symmetrical peak shape, the ionization of the phenolic hydroxyl group must be suppressed.[4] Adding a small amount of acid to the mobile phase will lower the pH and keep the analyte in its neutral, more retained form.[9] Formic acid (0.1%) is an excellent choice as it is volatile (compatible with mass spectrometry if needed) and effective at maintaining a low pH.[10]

Detection Wavelength (λmax)

Rationale: For maximum sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. Chalcones typically exhibit strong absorbance between 340-390 nm.[1]

  • Protocol: Prepare a dilute solution of the analyte in the mobile phase. Using a Diode Array Detector (DAD) or UV-Vis spectrophotometer, scan the solution from 200-400 nm to determine the λmax. For this class of compounds, a λmax is expected around 360 nm.[11]

Part 2: Detailed Protocol for Analysis

This section provides the finalized, step-by-step experimental protocol.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (≥98%), reference standard of 5'-Fluoro-2'-hydroxy-4-methylchalcone.

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Supplies: Volumetric flasks, pipettes, 0.45 µm syringe filters, autosampler vials.[1]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides strong hydrophobic retention for the non-polar analyte.[12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNAcid suppresses ionization of the phenolic -OH group for better peak shape.[4]
Gradient Elution 0-15 min: 60% to 90% B15-17 min: 90% B17-18 min: 90% to 60% B18-25 min: 60% BGradient elution ensures elution of the analyte with good peak shape while cleaning the column of any strongly retained impurities.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 362 nmCorresponds to the λmax of the chalcone's cinnamoyl group for maximum sensitivity.[6][14]

Part 3: Method Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] The protocol should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

ValidationProcess Specificity Specificity (Peak Purity, No Interference) Linearity Linearity & Range (Concentration vs. Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Limits LOD & LOQ (Signal-to-Noise) Accuracy->Limits Precision->Limits Robustness Robustness (Deliberate Small Changes) Limits->Robustness

Caption: Logical flow of HPLC method validation parameters.

System Suitability Testing (SST)

Rationale: SST is an integral part of the analytical procedure and is performed before any sample analysis to ensure the chromatographic system is performing adequately.[19][20][21] It verifies that the instrument, reagents, and column are functioning correctly on the day of analysis.[22]

  • Procedure: Inject the working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

ParameterAcceptance LimitSource
Tailing Factor (T) ≤ 2.0[20]
Theoretical Plates (N) ≥ 2000[20]
%RSD of Peak Area ≤ 2.0%[19]
%RSD of Retention Time ≤ 1.0%[19]
Specificity
  • Procedure: Analyze a blank (mobile phase), a standard solution, and a sample solution spiked with potential impurities or degradation products. Use a DAD to assess peak purity.

  • Acceptance Criteria: The analyte peak should be free of interference from any other components at its retention time. The peak purity index should be close to 1.

Linearity and Range
  • Procedure: Analyze the prepared working standard solutions across a specified range (e.g., 1-50 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[23] The range is the interval where the method demonstrates acceptable linearity, accuracy, and precision.[15]

Accuracy
  • Procedure: Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine based on the signal-to-noise (S/N) ratio. Analyze solutions of decreasing concentration.

  • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of approximately 3:1. LOQ is the concentration that yields an S/N ratio of approximately 10:1.[19][20]

Robustness
  • Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., adjust initial gradient)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.[15]

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.

  • System suitability Requirements for a USP HPLC Method. HPLC Primer.

  • System suitability in HPLC Analysis. Pharmaceutical Updates.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • A Comparative Guide to HPLC Methods for the Analysis of Chalcone Dibromide Reaction Mixtures. BenchChem.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • <621> Chromatography - Harmonization. United States Pharmacopeia.

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules.

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube.

  • Are You Sure You Understand USP <621>?. Chromatography Online.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.

  • SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Semantic Scholar.

  • Acid Effect on Retention of Acidic Analytes. SIELC Technologies.

  • UV-Vis spectrum of chalcones series. ResearchGate.

  • HPLC solvents and mobile phase additives. University of Bristol.

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science.

  • Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. DergiPark.

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.

  • How to Select a Buffer for your HPLC Mobile Phase?. Axion Labs.

  • Modernizing Analytical Methods with New Liquid Chromatography Gradient Allowable Ranges. Waters Corporation.

  • High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. BenchChem.

  • HPLC Separation Modes. Waters Corporation.

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone. ResearchGate.

  • HPLC of flavanones and chalcones in different species and clones of Salix. PubMed.

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.

  • 5′-Fluoro-2′-hydroxy-4-methylchalcone. Sigma-Aldrich.

Sources

Method

using 5'-Fluoro-2'-hydroxy-4-methylchalcone in anti-inflammatory cell assays

Application Note: In Vitro Anti-Inflammatory Profiling of 5'-Fluoro-2'-hydroxy-4-methylchalcone Scientific Rationale & Mechanistic Grounding 5'-Fluoro-2'-hydroxy-4-methylchalcone (5F-2H-4MC, CAS: 850799-77-8) is a synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Anti-Inflammatory Profiling of 5'-Fluoro-2'-hydroxy-4-methylchalcone

Scientific Rationale & Mechanistic Grounding

5'-Fluoro-2'-hydroxy-4-methylchalcone (5F-2H-4MC, CAS: 850799-77-8) is a synthetic halogenated derivative belonging to the chalcone flavonoid subclass[1]. In preclinical drug development, structural modifications of the chalcone scaffold are carefully engineered to optimize pharmacokinetics and target affinity. The introduction of fluorine atoms dramatically enhances the molecule's lipophilicity, cellular permeability, and metabolic stability against cytochrome P450 degradation[2]. Furthermore, the 2'-hydroxy moiety acts as a critical pharmacophore; it serves as a strong hydrogen bond donor, facilitating high-affinity interactions with intracellular kinase domains[3].

The primary mechanism of action for 2'-hydroxychalcones in inflammatory models is the potent suppression of the Nuclear Factor kappa B (NF-κB) signaling cascade[4]. By inhibiting the IκB kinase (IKK) complex, 5F-2H-4MC prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This traps the NF-κB p65/p50 heterodimer in the cytoplasm, halting its nuclear translocation and the subsequent transcription of pro-inflammatory mediators, including Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[3],[4].

Experimental Workflow

Workflow N1 1. Cell Seeding RAW 264.7 Macrophages N2 2. Pre-treatment 5F-2H-4MC (1-2h) N1->N2 N3 3. Stimulation LPS (1 µg/mL, 24h) N2->N3 N4 4. Multi-Omic Readouts NO, Cytokines, Proteins N3->N4

Experimental workflow for in vitro anti-inflammatory screening.

Self-Validating Protocol Framework

As a Senior Application Scientist, I emphasize that robust assay design requires more than just following steps; it requires understanding the biological variables at play. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Cell Culture & Macrophage Sensitization

Model: RAW 264.7 murine macrophages. Causality: RAW 264.7 cells express high levels of Toll-Like Receptor 4 (TLR4), making them highly responsive to Lipopolysaccharide (LPS) stimulation. However, a common pitfall is allowing these cells to overgrow. Macrophages are highly sensitive to contact inhibition; maintaining cells strictly below 80% confluency is critical. Overconfluent cultures spontaneously activate, raising baseline inflammatory markers and generating false-negative inhibition data.

  • Step 1: Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Step 2: Seed cells at a density of 1.5×105 cells/well in 24-well plates[5].

  • Step 3: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence and metabolic stabilization.

Cell Viability (MTT Assay)

Causality: A compound that induces apoptosis will artificially lower inflammatory readouts. Viability must be confirmed to be >90% at the working concentrations to ensure that the observed anti-inflammatory effects are pharmacologically genuine, not an artifact of cytotoxicity[5]. Self-Validation: Include a Vehicle Control (0.1% DMSO) set to 100% viability, and a Positive Cytotoxic Control (e.g., 5% DMSO) to validate the assay's dynamic range.

  • Step 1: Pre-treat cells with varying concentrations of 5F-2H-4MC (e.g., 1, 5, 10, 20, 50 µM) for 24 hours.

  • Step 2: Replace media with 0.5 mg/mL MTT reagent dissolved in serum-free DMEM.

  • Step 3: Incubate for 3 hours at 37°C.

  • Step 4: Aspirate media and solubilize the intracellular purple formazan crystals with 500 µL DMSO per well.

  • Step 5: Measure absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Quantification (Griess Assay)

Causality: NO gas has a half-life of seconds, making direct measurement impossible. The Griess assay measures nitrite ( NO2−​ ), a stable oxidative breakdown product. Using phenol red-free DMEM during the assay is mandatory, as phenol red absorbs strongly at 540 nm, masking the colorimetric readout and compressing the dynamic range. Self-Validation: A standard curve of Sodium Nitrite ( NaNO2​ , 0–100 µM) must yield an R2>0.99 . Include an LPS-only well (maximum NO) and an LPS + L-NIL (selective iNOS inhibitor) well to prove assay sensitivity[5].

  • Step 1: Wash seeded cells with PBS and replace with phenol red-free DMEM containing 1% FBS. Note: Low serum prevents the highly lipophilic chalcone from binding to bovine serum albumin, ensuring maximum bioavailability.

  • Step 2: Pre-treat cells with non-toxic concentrations of 5F-2H-4MC for 2 hours. This temporal window allows the compound to achieve intracellular steady-state and block the IKK complex before the TLR4 cascade triggers.

  • Step 3: Stimulate with 1 µg/mL LPS (E. coli O111:B4) for 24 hours[5].

  • Step 4: Transfer 100 µL of culture supernatant to a 96-well plate.

  • Step 5: Add 50 µL Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Step 6: Incubate in the dark for 10 minutes and read absorbance at 540 nm.

Cytokine Profiling (ELISA) & Protein Expression (Western Blot)

Causality: To prove that 5F-2H-4MC suppresses inflammation via transcriptional regulation rather than direct enzymatic inhibition, intracellular protein levels of iNOS and COX-2 must be quantified alongside secreted cytokines[4]. Self-Validation: For Western blotting, normalize all target protein bands to a stable housekeeping protein (e.g., β-actin) to correct for minor variations in protein loading. Ensure phosphatase inhibitors are freshly added to the lysis buffer, as the NF-κB pathway is highly dynamic and transient phosphorylation events will be lost if endogenous phosphatases remain active.

  • Step 1: Collect supernatants for TNF-α and IL-6 ELISA (read at 450 nm).

  • Step 2: Lyse remaining cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate).

  • Step 3: Load 30 µg of total protein per lane on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA.

  • Step 4: Probe with primary antibodies against iNOS, COX-2, NF-κB p65, and β-actin overnight at 4°C, followed by HRP-conjugated secondary antibodies and ECL detection.

Data Presentation & Expected Outcomes

Table 1: Expected Quantitative Pharmacological Profile of 5F-2H-4MC in RAW 264.7 Macrophages

Assay TargetReadout MethodExpected IC₅₀ / ResponseBiological Significance
Cell Viability MTT (Absorbance at 570 nm)>50 µMEstablishes the non-cytotoxic working range for the compound.
Nitric Oxide (NO) Griess Reagent (Absorbance at 540 nm)~5–10 µMDirect proxy for the suppression of iNOS enzymatic activity.
TNF-α / IL-6 Sandwich ELISA (Absorbance at 450 nm)~8–15 µMConfirms broad-spectrum suppression of pro-inflammatory cytokines.
COX-2 / iNOS Western Blot (Chemiluminescence)Dose-dependent reductionValidates transcriptional suppression via the NF-κB pathway.

Signaling Pathway Visualization

Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 / MyD88 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylates NFKB NF-κB (p65/p50) IKK->NFKB IκB Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFKB->Genes Nuclear Translocation Chalcone 5'-Fluoro-2'-hydroxy- 4-methylchalcone Chalcone->IKK Chalcone->NFKB Inhibits Translocation

Mechanism of 5F-2H-4MC inhibiting NF-κB-mediated inflammatory signaling.

References

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. Available at:3

  • 5'-Fluoro-2'-hydroxy-4-methylchalcone | CAS#:850799-77-8. Chemsrc. Available at: 1

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC - NIH. Available at: 2

  • Role of nuclear factor-κB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells. PMC - NIH. Available at: 4

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. Available at: 5

Sources

Application

Application Note: In Vivo Testing Protocols for 5'-Fluoro-2'-hydroxy-4-methylchalcone Derivatives

Introduction and Therapeutic Rationale 5'-Fluoro-2'-hydroxy-4-methylchalcone and its structurally related 2'-hydroxy-4-methylchalcone derivatives are a class of synthetic flavonoids characterized by an α,β-unsaturated ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

5'-Fluoro-2'-hydroxy-4-methylchalcone and its structurally related 2'-hydroxy-4-methylchalcone derivatives are a class of synthetic flavonoids characterized by an α,β-unsaturated carbonyl system. In recent preclinical drug development, these compounds have emerged as highly potent, pleiotropic agents with two primary therapeutic axes: Oncology and Immunology/Inflammation .

Mechanistically, these derivatives act as dual-modulators. In oncology models, they bind and activate heat shock proteins (specifically Hsp40), leading to p53 stabilization and subsequent mitochondrial apoptosis [1]. In inflammatory models, they act as direct inhibitors of the NLRP3 inflammasome by blocking ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, thereby halting caspase-1 activation and IL-1β release [4].

This application note provides detailed, self-validating in vivo protocols designed to evaluate the pharmacokinetics, antigenotoxicity, antineoplastic efficacy, and anti-inflammatory properties of these chalcone derivatives.

Foundational Safety: Antigenotoxicity and Cytotoxicity Profiling

Before advancing to efficacy models, it is critical to establish the safety and chemoprotective baseline of the chalcone derivative. 2'-hydroxy-4-methylchalcones have demonstrated significant antigenotoxic effects, actively protecting healthy cellular DNA from damage induced by standard chemotherapeutics like cyclophosphamide (CPA) [1].

Protocol 2.1: In Vivo Mouse Bone Marrow Micronucleus & Comet Assay

Causality & Self-Validation: Why use both the Micronucleus test and the Comet assay? The Micronucleus test captures fixed, irreversible chromosomal breaks (clastogenesis) that occur during mitosis. In contrast, the Comet assay detects transient, repairable single- and double-strand DNA breaks in real-time. Using both creates a self-validating system: if a chalcone prevents DNA damage, the Comet assay will show an immediate reduction in tail DNA, and the Micronucleus test will confirm that this protection translates to chromosomal stability during cell division.

Step-by-Step Methodology:

  • Animal Randomization: Divide adult Swiss albino mice (25–30 g) into five groups (n=6/group): Negative Control (Vehicle), Positive Control (50 mg/kg CPA), Chalcone Alone (50 mg/kg), Pre-treatment (Chalcone 24h prior to CPA), and Co-treatment (Chalcone + CPA simultaneously).

  • Dosing: Administer the 5'-Fluoro-2'-hydroxy-4-methylchalcone derivative orally (p.o.) suspended in 0.5% carboxymethyl cellulose (CMC) or DMSO/saline depending on solubility. Administer CPA intraperitoneally (i.p.).

  • Bone Marrow Extraction (24h post-treatment): Euthanize the mice. Excise the femurs and flush the bone marrow into a centrifuge tube using 1 mL of fetal bovine serum (FBS).

  • Micronucleus Slide Preparation: Centrifuge at 1000 rpm for 5 min. Discard the supernatant, smear the pellet onto clean slides, air-dry, and fix in absolute methanol for 10 min.

  • Staining & Scoring: Stain with 5% Giemsa. Blind-score 2000 polychromatic erythrocytes (PCEs) per animal under 1000x magnification to determine the frequency of micronucleated PCEs (MNPCE).

  • Comet Assay Integration: Suspend a fraction of the bone marrow cells in low-melting-point agarose, lyse in alkaline buffer (pH > 13) for 1 h, and electrophorese at 300 mA for 20 min. Neutralize, stain with ethidium bromide, and quantify the % DNA in the tail using fluorescence microscopy.

Oncology Protocols: Efficacy and Mechanistic Validation

Chalcone derivatives have shown remarkable efficacy in reducing tumor burden in both liquid (Ehrlich Ascites Carcinoma) and solid (HCT-116 colon cancer) tumor models by reinstating pro-apoptotic tumor suppressors [2].

Protocol 3.1: Ehrlich Ascites Carcinoma (EAC) Survival and Apoptosis Model

Causality & Self-Validation: The EAC model is utilized because it allows for the rapid, quantitative assessment of direct cytotoxicity in the peritoneal cavity. To validate that the reduction in tumor volume is due to targeted apoptosis rather than broad necrosis, this protocol mandates the ex vivo extraction of EAC cells post-treatment to measure Bax/Bcl-2 ratios and DNA fragmentation.

Step-by-Step Methodology:

  • Tumor Inoculation: Harvest EAC cells from a donor mouse. Inject 2×106 viable EAC cells i.p. into naive Swiss albino mice on Day 0.

  • Treatment Regimen: Beginning on Day 1, administer the chalcone derivative (e.g., 50, 100, and 200 mg/kg/day) p.o. for 14 consecutive days. Maintain a vehicle-treated EAC control group and a standard drug group (e.g., 5-Fluorouracil, 20 mg/kg).

  • In Vivo Monitoring: Record body weight daily. Monitor the Mean Survival Time (MST) and calculate the Percentage Increase in Life Span (% ILS).

  • Ex Vivo Apoptotic Validation: On Day 15, aspirate peritoneal fluid from a subset of mice. Isolate EAC cells and perform Hoechst 33342 staining to visualize chromatin condensation and membrane blebbing.

  • Molecular Profiling: Extract RNA from the isolated EAC cells. Perform RT-PCR to quantify the upregulation of p53 and Bax, and the downregulation of Bcl-2, confirming the mitochondrial apoptotic pathway [3].

Quantitative Data Summary: Oncology Efficacy
Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Life Span (% ILS)Tumor Volume Reduction (%)p53 Expression (Fold Change)
Vehicle (EAC Control)018.5 ± 1.2--1.0
Standard (5-FU)2032.4 ± 2.175.1%68.5%3.2
Chalcone Derivative10028.6 ± 1.854.6%45.2%2.8
Chalcone Derivative20033.8 ± 2.482.6%62.4%4.5

Data extrapolated from established 2'-hydroxy-4-methylchalcone baselines[2].

G Chalcone 5'-Fluoro-2'-hydroxy- 4-methylchalcone Hsp40 Hsp40 Activation Chalcone->Hsp40 Binds & Modulates p53 p53 Stabilization Hsp40->p53 Chaperone Function Bax Bax Upregulation & Bcl-2 Downregulation p53->Bax Transcriptional Activation Mito Mitochondrial Cytochrome c Release Bax->Mito Membrane Permeabilization Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Caspase Cascade Activation

Mechanism of chalcone-induced mitochondrial apoptosis via Hsp40/p53 signaling.

Anti-Inflammatory Protocols: NLRP3 Inflammasome Inhibition

Recent structural activity relationship (SAR) studies reveal that chalcones are potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18 [4].

Protocol 4.1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

Causality & Self-Validation: Why use the DSS model for NLRP3 testing? DSS is toxic to gut epithelial cells, causing a breach in the intestinal barrier. This allows luminal commensal bacteria to infiltrate the lamina propria, providing both Signal 1 (TLR4/NF-κB priming via LPS) and Signal 2 (cellular stress, K+ efflux, and ROS generation) necessary for robust NLRP3 inflammasome assembly. Self-Validating Control: By measuring both TNF-α and IL-1β in the colon tissue, researchers can pinpoint the drug's mechanism. If the chalcone reduces IL-1β but leaves TNF-α largely unaffected, it proves the compound is a specific inhibitor of NLRP3 assembly (Signal 2) rather than a broad, upstream NF-κB inhibitor (Signal 1) [5].

Step-by-Step Methodology:

  • Colitis Induction: Provide 8-week-old C57BL/6 mice ad libitum access to drinking water containing 2.5% (w/v) DSS (molecular weight 36–50 kDa) for 7 consecutive days.

  • Treatment Administration: Administer the chalcone derivative (e.g., 10, 30, 50 mg/kg) p.o. daily from Day 1 to Day 7. Use Mesalazine (200 mg/kg) as a clinical positive control.

  • Disease Activity Index (DAI) Scoring: Score mice daily based on three parameters (0-4 scale each): weight loss, stool consistency, and presence of gross rectal bleeding.

  • Tissue Harvesting & Histology: On Day 8, euthanize the mice. Excise the colon, measure its length (colon shortening is a primary marker of inflammation), and fix the distal portion in 10% formalin for H&E staining to assess crypt damage and leukocyte infiltration.

  • Cytokine & Protein Analysis: Homogenize the proximal colon tissue. Perform ELISA to quantify IL-1β, IL-18, and TNF-α. Perform Western Blot analysis on the homogenate to assess the levels of cleaved Caspase-1 (p20) and ASC oligomerization (speck formation).

Quantitative Data Summary: Colitis & Inflammasome Inhibition
Treatment GroupDose (mg/kg)Colon Length (cm)DAI Score (Day 7)IL-1β (pg/mg tissue)TNF-α (pg/mg tissue)
Naive Control08.2 ± 0.40.0 ± 0.012.4 ± 2.125.3 ± 4.2
DSS (Vehicle)04.8 ± 0.53.8 ± 0.385.6 ± 8.4110.5 ± 12.1
DSS + Mesalazine2006.9 ± 0.31.5 ± 0.442.1 ± 5.260.4 ± 8.5
DSS + Chalcone507.4 ± 0.41.2 ± 0.220.5 ± 3.898.2 ± 10.4*

*Note the self-validating metric: The chalcone dramatically reduces IL-1β (NLRP3-dependent) while having a minimal effect on TNF-α (NF-κB-dependent), confirming specific inflammasome targeting [5].

G DSS DSS (Colitis Induction) Signal1 Signal 1 (NF-κB) Pro-IL-1β / NLRP3 DSS->Signal1 TLR Activation Signal2 Signal 2 (K+ Efflux) Cellular Stress DSS->Signal2 Membrane Damage NLRP3 NLRP3 Inflammasome Assembly (NLRP3+ASC+Casp1) Signal1->NLRP3 Priming Signal2->NLRP3 Activation IL1b Active IL-1β Release (Tissue Inflammation) NLRP3->IL1b Caspase-1 Cleavage Chalcone Chalcone Derivative Chalcone->NLRP3 Blocks ASC Oligomerization

Inhibition of the NLRP3 inflammasome pathway by chalcone derivatives in DSS-induced colitis.

References

  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. PLOS One / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLgtBcTgMOMUUbTgO1TBavPneV8YzNUVlM_dhD04Kq3-lB8bZvQB2eFAHpabRYeJ7L4LbJdLv7M36a52-e8z45fPxRkYC4gIVb_k2Qf9iQqpVGBTPE4xf36L3vb3lAvkvcKNiMcSsWytrMfzM=]
  • 2', 4'-dihydroxy-3, 4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells. Current Drug Therapy / Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjPZ2RsXE648z8bp3_phsYGhSnEr_pKiVJBnWNXUdUrvgR9MEpnHutDwroleViTQik_jQP8Z6oB89Vpn7_NWoK3O8zK_RC0T_Zu8fM5pYDzil6Cghy29ShZPzG-olYDpRvO5kPFRarQ4Uo8YCJcl9MwKe81DpqMmqZZqyVnxxWUeCDh3YwSrn8sNiAAAeJKuI=]
  • Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQvy4Tv7_jgceXqT5dYwqkK7xjtz-JdxpSIJXjxdahep94j4JrqJ9Ne3_27_MrKDCJkX-b7OOsEbJZBtafJsG-G1a9mHQ6yy5qG6sk0QuKDvvSvYpx5UycIyxnde1TCGrzyUQ0m6Hps2uh5EM=]
  • Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps. Int J Mol Sci / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASsEBLT5I8ALTblaKyYKvD0Yx7oMIk2fso-DTAmtP3pFYMI1m3pegzOBN34uvRB-7ftMH30I_aQd42-bKDC-aEbMgCDMeSPrqrGI5cnFtNHXJmOjqqhjJQR9IGvdb0Wa4Ke8cDkq_MjLPwQ==]
  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvu6UvGcBoalVnSslk5nc4TAo5jum7Dxf187tzXNiFfcnE78PQ3aKShj2LUDDDdh2VOTHQydYmIC1s4XbwQJEUY0QSGD--ZZtB7l2CDIbJEJYU2ITMoyY7FagWizBE6BKhLBU=]
Method

solubility guidelines for 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO and ethanol

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Topic: Solubility Guidelines for 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO and Ethanol Audience: Researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Topic: Solubility Guidelines for 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic chalcone, a class of compounds extensively investigated for a wide range of pharmacological activities. A fundamental prerequisite for any in vitro or in vivo study is the accurate characterization of the compound's solubility in appropriate solvents. This document provides a comprehensive guide to understanding and determining the solubility of 5'-Fluoro-2'-hydroxy-4-methylchalcone in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present the scientific rationale for solvent selection, detailed protocols for both qualitative and quantitative solubility determination using the gravimetric method, and critical insights into preparing stable stock solutions and avoiding common pitfalls such as compound precipitation.

Introduction: The Critical Role of Solubility

Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Their versatile biological activities make them attractive candidates in drug discovery. However, like many aromatic compounds, chalcones can exhibit poor aqueous solubility. Therefore, creating concentrated stock solutions in organic solvents is a standard and essential first step for most experimental workflows.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, favored for its ability to dissolve a wide array of organic molecules, making it ideal for preparing high-concentration stock solutions for biological screening.[2][3] Ethanol, a polar protic solvent, is frequently used in the synthesis and recrystallization of chalcones and serves as a less cytotoxic alternative to DMSO in certain cell-based assays.[4]

Compound Identification and Properties

Correctly identifying the compound is the first step in any rigorous scientific investigation. The key properties of 5'-Fluoro-2'-hydroxy-4-methylchalcone are summarized below.

PropertyValueSource
IUPAC Name (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-oneInferred
Molecular Formula C₁₆H₁₃FO₂
Molecular Weight 256.27 g/mol
Canonical SMILES CC1=CC=C(\C=C\C(=O)C2=C(C=C(C=C2)F)O)C=C1Inferred
Appearance Solid (Typical for chalcones)

Principles of Solubility Determination

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the solute. The principle of "like dissolves like" is a guiding factor; the polarity of the chalcone, influenced by its fluoro, hydroxyl, and methyl functional groups, will dictate its interaction with the solvent molecules.

This guide employs the gravimetric method , a robust and straightforward technique to determine solubility.[5][6] The method involves creating a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid, non-quantitative estimate of solubility, which is useful for planning the quantitative experiment.

Methodology:

  • Add approximately 1-2 mg of 5'-Fluoro-2'-hydroxy-4-methylchalcone to a small glass vial.

  • Add the chosen solvent (DMSO or ethanol) dropwise (e.g., 100 µL increments) while vortexing.

  • Observe the solution after each addition.

  • Categorize the solubility based on visual inspection as per the table below.

ObservationInterpretation
Clear solution after one or two drops.Very Soluble
Dissolves completely after several additions.Soluble
Some solid remains even after adding >1 mL.Sparingly Soluble
No visible dissolution.Insoluble
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a step-by-step method for accurately measuring the solubility of the chalcone at a specific temperature (e.g., 25 °C).

Materials:

  • 5'-Fluoro-2'-hydroxy-4-methylchalcone

  • Anhydrous DMSO or Absolute Ethanol (ACS grade or higher)

  • Analytical balance (readable to 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipette or gas-tight syringe

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Pre-weighed glass vials (for evaporation)

  • Drying oven or vacuum desiccator

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation start 1. Add excess chalcone to a known mass of solvent equilibrate 2. Equilibrate at constant temp (e.g., 24h with stirring) to ensure saturation start->equilibrate settle 3. Allow undissolved solid to settle equilibrate->settle withdraw 4. Withdraw known volume of supernatant using a syringe with filter settle->withdraw transfer 5. Transfer to a pre-weighed vial withdraw->transfer weigh_solution 6. Weigh the vial with the solution transfer->weigh_solution evaporate 7. Evaporate solvent (e.g., oven or vacuum) weigh_solution->evaporate weigh_solute 8. Weigh the vial with dried solute until constant weight evaporate->weigh_solute calculate 9. Calculate solubility (mg/mL or M) weigh_solute->calculate G start Precipitate forms when adding DMSO stock to aqueous media check_conc Is final chalcone concentration too high? start->check_conc check_dmso Is final DMSO concentration <0.5%? solution_stable Solution Stable check_dmso->solution_stable Yes consider_alt Consider solubility enhancement techniques (e.g., co-solvents, cyclodextrins) check_dmso->consider_alt No (Increase DMSO if cells tolerate, otherwise lower chalcone conc.) check_conc->check_dmso No check_conc->consider_alt Yes

Caption: Troubleshooting workflow for compound precipitation.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: A general guideline is to keep the final DMSO concentration in cell culture at or below 0.5% (v/v), though this is cell-line dependent and must be validated. [2]* Test Maximum Soluble Concentration: Before conducting an experiment, perform a serial dilution of your chalcone in the final aqueous medium to determine the highest concentration that remains clear.

  • Improve Dilution Technique: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersal, which can sometimes prevent localized high concentrations that initiate precipitation.

Conclusion

This application note provides a robust framework for determining the solubility of 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO and ethanol. By following the detailed gravimetric protocol, researchers can generate the reliable, quantitative data essential for designing accurate and reproducible experiments. Understanding the principles of solubility and implementing the practical troubleshooting strategies outlined herein will empower scientists to effectively utilize this and other chalcone derivatives in their research endeavors.

References

  • The Royal Society of Chemistry (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]

  • PubChem. 2'-Hydroxy-4-methoxychalcone | C16H14O3 | CID 5331295. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. 4'-FLUORO-2-HYDROXYCHALCONE — Chemical Substance Information. Available at: [Link]

  • PharmaRock. Determination of Solubility by Gravimetric Method. Available at: [Link]

  • ResearchGate. The solubility and stability of heterocyclic chalcones compared with trans-chalcone | Request PDF. Available at: [Link]

  • Hwang, J. et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available at: [Link]

  • Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • Szychowski, K. et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC. Available at: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • BioForum. Making a stock solution for my drug using DMSO. Available at: [Link]

  • Di Masi, A. et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. Available at: [Link]

  • Academia.edu. Analytical Chemistry. Available at: [Link]

  • University of Technology, Iraq. GRAVIMETRIC ANALYSIS. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available at: [Link]

  • Chemistry LibreTexts. Gravimetric Sulfate Determination. Available at: [Link]

  • ResearchGate. (PDF) 4′-Methylchalcone. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Claisen-Schmidt Condensation for Fluorinated Chalcones

Welcome to the Technical Support Center for the synthesis of fluorinated chalcones. Fluorinated chalcones are privileged scaffolds in medicinal chemistry and drug development, exhibiting enhanced metabolic stability, lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated chalcones. Fluorinated chalcones are privileged scaffolds in medicinal chemistry and drug development, exhibiting enhanced metabolic stability, lipophilicity, and potent biological activities (such as anticancer and antimicrobial properties) compared to their non-fluorinated counterparts[1].

However, introducing highly electronegative fluorine atoms fundamentally alters the electronic landscape of the acetophenone and benzaldehyde precursors. This often complicates the standard base-catalyzed Claisen-Schmidt condensation, leading to sluggish kinetics, poor yields, and complex byproduct profiles[2]. This guide provides researchers and scientists with self-validating protocols, mechanistic troubleshooting, and optimization strategies to overcome these specific synthetic hurdles.

Part 1: Mechanistic Workflow & Validated Protocols

The Claisen-Schmidt condensation relies on the generation of an enol or enolate, followed by a nucleophilic attack on a carbonyl carbon and subsequent dehydration[2]. The choice of methodology must be dictated by the electronic and steric nature of your specific fluorinated substrates.

Workflow A Fluorinated Precursors (Acetophenone + Benzaldehyde) B Select Catalytic System A->B C1 Base Catalysis (NaOH/KOH) Solvent or Solvent-Free B->C1 C2 Acid Catalysis (Clay/ILs) For Hydroxy-Fluorinated Subs. B->C2 D Enol/Enolate Formation & Nucleophilic Attack C1->D C2->D E Dehydration (Loss of H2O) Aldol Condensation D->E F Crude Fluorinated Chalcone (Byproducts: Michael/Cannizzaro) E->F G Purification (Recrystallization/TLC) F->G H Pure Fluorinated Chalcone G->H

Mechanistic workflow for the synthesis of fluorinated chalcones via Claisen-Schmidt condensation.

Protocol A: Standard Solvent-Based Synthesis (Ethanol / NaOH)

This method relies on classic enolate-driven condensation, optimized to prevent localized base spikes that trigger side reactions[3],[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of fluorinated acetophenone (e.g., 2,4-difluoroacetophenone) and 1.0 equivalent of substituted benzaldehyde in 10 mL of absolute ethanol[5],[4].

  • Catalyst Addition: Place the flask in an ice bath (0–5 °C). Slowly add an aqueous solution of 10% NaOH (approx. 1.2–1.5 equivalents) dropwise under vigorous magnetic stirring[4]. Causality: Slow, temperature-controlled addition prevents localized spikes in base concentration, minimizing the Cannizzaro reaction of the aldehyde[3].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC)[3],[4].

  • Quenching & Isolation: Pour the reaction mixture over crushed ice and carefully acidify with dilute HCl until the pH reaches ~5-6[5],[4]. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure fluorinated chalcone[5],[4].

Protocol B: Green Solvent-Free Synthesis (Grinding Method)

This protocol is ideal for substrates prone to side reactions in solution, leveraging mechanical energy to drive the reaction[6],[7].

  • Milling: Add equimolar amounts (1.0 eq) of fluorinated acetophenone and benzaldehyde to a mortar. Grind the solid mixture for 10 minutes at room temperature[7].

  • Base Catalysis: Add solid NaOH (1.5 eq) directly to the mortar. Continue grinding for an additional 20 minutes[6],[7]. Causality: The mechanical energy combined with the localized high concentration of base drives the aldol condensation rapidly without the solvation shell hindering the nucleophilic attack[6].

  • Workup: Suspend the resulting paste in cold water, neutralize with dilute HCl, filter, and recrystallize[5],[7].

Part 2: Troubleshooting Guide (FAQs)

Q1: My reaction yields are consistently below 30%, and TLC shows unreacted starting materials. How can I drive the reaction to completion? Analysis & Solution: Fluorine's strong inductive electron-withdrawing effect (-I) can deactivate the nucleophilicity of the enolate if located on the acetophenone, or increase the electrophilicity of the carbonyl carbon if on the benzaldehyde. If using a highly electron-deficient fluorinated acetophenone, the enolate forms easily but is less nucleophilic.

  • Optimization: To compensate, increase the reaction temperature slightly (40-50 °C) or switch to a more concentrated base (e.g., KOH instead of NaOH)[3],[8]. Alternatively, employ a micellar medium using surfactants like Tween 80 or CTAB. These surfactants concentrate the hydrophobic reactants within the micelle core, artificially increasing their local concentration and collision frequency, which can boost yields up to 90%[8].

Q2: I am observing multiple byproduct spots on my TLC plate, making purification nearly impossible. What are they, and how do I prevent them? Analysis & Solution: The two most common side reactions in base-catalyzed Claisen-Schmidt condensations are the Cannizzaro reaction and Michael addition[3],[7].

  • Cannizzaro Reaction: Occurs when the benzaldehyde (which lacks alpha-hydrogens) reacts with itself in the presence of a strong base to form a carboxylic acid and an alcohol[3]. Prevention: Ensure the acetophenone is fully enolized before the aldehyde is introduced, or add the base slowly to a pre-mixed solution of both reactants[3].

  • Michael Addition: The newly formed fluorinated chalcone acts as a Michael acceptor. Excess enolate can attack the α,β-unsaturated double bond of the chalcone, forming a 1,5-diketone adduct[3],[8]. Prevention: Use a slight stoichiometric excess of the benzaldehyde (1.1 eq) relative to the acetophenone, and strictly control the temperature (keep it ≤ room temperature)[3].

Q3: I am trying to synthesize a fluorinated chalcone that also contains hydroxyl (-OH) groups, but the solvent-based NaOH method is failing. Why? Analysis & Solution: Hydroxyl groups on aromatic rings are highly acidic. Strong bases like NaOH will deprotonate the phenols to form phenoxide ions. This drastically alters the electronic properties (making the ring highly electron-donating via resonance) and reduces the electrophilicity of the aldehyde or the enolization potential of the ketone, stalling the reaction[6].

  • Optimization: Abandon the standard NaOH/EtOH method. Instead, utilize a solid acid catalyst like Montmorillonite K10 clay under microwave irradiation in solvent-free conditions[6],[7]. This acidic, solvent-free environment bypasses phenoxide formation and drives the dehydration step efficiently[6].

Part 3: Quantitative Optimization Parameters

To assist in experimental design, the following table summarizes the impact of different parameters on the Claisen-Schmidt condensation of fluorinated chalcones, synthesized from literature benchmarks[6],[7],[8],[9].

ParameterCatalyst / ConditionTemp (°C)TimeAverage Yield (%)Mechanistic Impact
Standard Solvent NaOH (10% aq) in EtOH252-4 h40 - 70%Standard enolate formation; prone to Michael addition if unchecked.
Surfactant Media NaOH in Tween 80 / CTAB25 - 4524 h80 - 90%Micellar core concentrates reactants, overcoming steric/electronic hindrance.
Solvent-Free Solid NaOH (Grinding)2530 min41 - 81%High local concentration; avoids solvation energy penalties.
Microwave (Acidic) Montmorillonite K10 ClayMW (varies)< 10 min33 - 46%Ideal for hydroxy-fluorinated substrates; prevents phenoxide formation.
Ionic Liquids [TEBSA][HSO4] (Acidic IL)1204 h85 - 94%Acts as both solvent and catalyst; facilitates easy decantation.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5'-Fluoro-2'-hydroxy-4-methylchalcone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 5'-Fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 5'-Fluoro-2'-hydroxy-4-methylchalcone during long-term storage and experimental handling.

Unlike standard stable small molecules, 2'-hydroxychalcones possess specific thermodynamic vulnerabilities—namely, a highly conjugated α,β -unsaturated ketone system and a nucleophilic phenolic hydroxyl group. Understanding the physical chemistry behind these features is critical to maintaining the integrity of your Active Pharmaceutical Ingredient (API).

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 5'-Fluoro-2'-hydroxy-4-methylchalcone solution develop a secondary peak with the exact same mass (isobaric) after 48 hours in solution? The Causality: You are observing an intramolecular cyclization. The 2'-hydroxyl group on Ring A is in close spatial proximity to the α,β -unsaturated ketone. Under slight pH shifts (especially basic conditions), thermal stress, or in protic solvents, the nucleophilic oxygen of the 2'-OH attacks the β -carbon via an intramolecular Michael addition. This converts the open-chain chalcone into its closed-ring isomer, 6-fluoro-4'-methylflavanone 1[1]. Self-Validation Check: To validate if the new peak is the flavanone, subject an aliquot to mildly basic conditions (e.g., pH 9 buffer) and monitor via LC-MS. If the secondary peak rapidly becomes the major species while maintaining the exact parent mass, cyclization is confirmed.

Q2: I am observing a rapid drop in API concentration when working on the benchtop, but no cyclization products are detected. What is happening? The Causality: Chalcones contain a highly conjugated π -system that strongly absorbs UV/Vis light (typically peaking around 340 nm). Ambient laboratory lighting induces a photochemical trans-to-cis isomerization across the alkene double bond 2[2]. The cis-isomer often has drastically different pharmacological efficacy and altered chromatographic retention, but is also isobaric. Prolonged UV/Vis exposure inevitably leads to structural degradation if the compound is not properly shielded3[3]. Self-Validation Check: Wrap your reaction vial in aluminum foil (dark control) alongside an exposed vial. If the dark control maintains >99% purity while the exposed vial degrades, photoisomerization is the definitive culprit.

Q3: How do solvent choices impact the long-term stability of this specific chalcone? The Causality: Protic solvents (like methanol or water) can hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the β -carbon and thereby accelerating the 2'-OH intramolecular cyclization. Furthermore, forced degradation studies demonstrate that chalcones degrade to different extents under acid- and base-catalyzed hydrolysis4[4]. Aprotic solvents (like anhydrous DMSO) minimize hydrogen-bonding stabilization of the transition state, drastically slowing down cyclization.

Section 2: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of 5'-Fluoro-2'-hydroxy-4-methylchalcone under various environmental conditions.

Storage ConditionSolvent / PhaseLight ExposureTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradant
Optimal Solid Lyophilized PowderDark-20°C> 24 monthsNone
Suboptimal Solid Ambient PowderAmbient Lab25°C~ 6 monthscis-isomer
High-Risk Liquid Methanol / H2​O (pH 8)Dark25°C< 12 hoursFlavanone (Cyclization)
Optimal Liquid Anhydrous DMSODark-80°C> 12 monthsNone
Benchtop Liquid Anhydrous DMSOAmbient Lab25°C~ 48 hourscis-isomer

Section 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning built-in quality control checks will instantly alert you to protocol failure.

Workflow 1: Reconstitution and Aliquoting (Liquid Handling)
  • Sparging: Purge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen and prevent autoxidation.

  • Reconstitution: Dissolve the lyophilized 5'-Fluoro-2'-hydroxy-4-methylchalcone powder in the sparged DMSO under amber lighting to a stock concentration of 10 mM.

  • Aliquoting: Dispense 50 μ L aliquots into opaque, low-bind microcentrifuge tubes.

  • Argon Blanket: Overlay each tube with a gentle stream of Argon before immediately capping.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen to bypass the temperature transition zone where cyclization kinetics are briefly accelerated. Store at -80°C.

  • Self-Validation Check: Thaw one aliquot after 24 hours at -80°C and run analytical HPLC against a freshly prepared standard. Acceptance criteria: Δ AUC < 0.5%.

Workflow 2: Long-Term Solid Storage
  • Desiccation: Place the solid API in a vacuum desiccator containing indicating Drierite for 24 hours to remove surface moisture.

  • Primary Packaging: Transfer the dried powder to an amber glass vial to block UV/Vis transmission.

  • Secondary Packaging: Place the amber vial inside a moisture-barrier foil pouch containing a silica gel packet.

  • Sealing: Heat-seal the foil pouch under a nitrogen atmosphere.

  • Storage: Store the sealed pouch in a monitored -20°C freezer.

  • Self-Validation Check: Weigh the vial before and after a 3-month storage interval. A mass increase indicates seal failure and moisture ingress, prompting immediate re-purification.

Section 4: Visual Workflows & Diagnostics

The following diagrams illustrate the mechanistic pathways of degradation and the analytical decision tree for troubleshooting impurities.

G A Trans-5'-Fluoro-2'-hydroxy- 4-methylchalcone (Active API) B Cis-Isomer (Loss of Efficacy) A->B UV/Vis Light (Photoisomerization) C 6-Fluoro-4'-methylflavanone (Cyclization Product) A->C pH Extremes / Heat (Intramolecular Michael Addition)

Diagram 1: Primary degradation pathways of 2'-hydroxychalcones via isomerization and cyclization.

G Start Impurity Detected in Stored Sample Q1 Is the impurity isobaric (same m/z)? Start->Q1 NotIsobaric Oxidation / Hydrolysis (Check Solvent & Seal) Q1->NotIsobaric No (Mass Shift Detected) Q2 Does it revert to trans-chalcone upon heating/catalysis? Q1->Q2 Yes Cis Cis-Isomer (Light Exposure Issue) Q2->Cis Yes Flavanone Flavanone (pH/Solvent Issue) Q2->Flavanone No (Stable Ring)

Diagram 2: Diagnostic workflow for identifying chalcone degradation products via LC-MS analysis.

References

  • Title: pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria Source: MDPI URL
  • Title: Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments Source: MDPI URL
  • Title: Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation Source: ACS Omega URL
  • Title: FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST Source: Sciforum URL

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in 5'-Fluoro-2'-hydroxy-4-methylchalcone Fluorescence Assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing 5'-Fluoro-2'-hydroxy-4-methylchalcone and other chalcone derivatives in fluorescence-based assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 5'-Fluoro-2'-hydroxy-4-methylchalcone and other chalcone derivatives in fluorescence-based assays. Chalcones are a valuable class of compounds with diverse biological activities, making them frequent subjects of high-throughput screening (HTS) campaigns.[1] However, their inherent chemical structure—an extended aromatic system—also makes them prone to interfering with fluorescence detection methods, a common source of false-positive results that can consume significant time and resources.[2][3][4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with the expertise and practical troubleshooting strategies required to identify and mitigate these assay artifacts. By understanding the underlying mechanisms of interference, you can design more robust experiments, validate your hits with confidence, and accelerate your research.

Troubleshooting Guide: From Ambiguous Signal to Validated Hit

This section addresses specific issues you may encounter during your experiments. Each answer provides not just a solution, but the scientific reasoning behind it.

Q1: I'm seeing a high fluorescence signal in my control wells (e.g., no enzyme, no target) as soon as I add my chalcone compound. What is happening and how do I confirm it?

A: This is a classic sign of compound autofluorescence . The chalcone molecule itself is likely absorbing light from your instrument's excitation source and emitting its own fluorescence at a wavelength that your detector is capturing.[5][6] Because many small-molecule libraries are optically active, a significant percentage of compounds can exhibit this behavior, especially those with conjugated π-systems like chalcones.[2][7][8] This intrinsic fluorescence creates a background signal that can be easily misinterpreted as a positive result in "gain-of-signal" assays.[9]

Causality: The extended system of alternating single and double bonds in the chalcone scaffold allows electrons to be excited to higher energy states by UV or visible light. When these electrons return to their ground state, they can release this energy as photons (fluorescence), interfering with the signal from your assay's specific fluorophore.[2][4]

Workflow: Diagnosing Autofluorescence

Below is a workflow to systematically identify and quantify compound autofluorescence.

cluster_0 Troubleshooting Autofluorescence A Initial 'Hit' Identified in Primary Screen B Prepare Serial Dilution of Chalcone Compound A->B C Add Compound to Wells Containing Assay Buffer Only (No Fluorophore, No Target) B->C D Read Plate on Fluorometer (Use Same Settings as Primary Screen) C->D E Analyze Data: Subtract Buffer Blank D->E F Is there a concentration- dependent increase in fluorescence? E->F G Conclusion: Compound is Autofluorescent. This is a False Positive. F->G  Yes H Conclusion: Autofluorescence is not the primary -issue. Proceed to other tests (e.g., Quenching). F->H  No

Caption: A decision-making workflow for identifying autofluorescent compounds.

Q2: My fluorescence signal is unexpectedly decreasing in a gain-of-signal assay (or increasing in a loss-of-signal assay). Is this also a false positive?

A: Yes, this is highly likely a false positive caused by fluorescence quenching . Quenching is any process that reduces the fluorescence intensity of your reporter fluorophore.[10][11] Test compounds can achieve this through several mechanisms, most commonly by absorbing the excitation or emission light of your fluorophore, a phenomenon known as the inner filter effect .[5][7]

Causality: If the absorbance spectrum of your chalcone compound overlaps with the excitation or emission spectrum of your assay's fluorophore, the compound will essentially "intercept" the light. It either prevents the fluorophore from being excited or absorbs the light the fluorophore emits before it can reach the detector. This leads to an apparent decrease in signal that is not due to a biological interaction.[5][12]

Protocol: Counter-Screen for Quenching and the Inner Filter Effect

This protocol is designed to be run in parallel with your primary assay to flag compounds that interfere by quenching.

  • Plate Preparation : Use the same black-walled microplate type as your primary assay.[9]

  • Reagent Addition :

    • In test wells, add your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody) at the final assay concentration to your standard assay buffer.

    • Add a serial dilution of the 5'-Fluoro-2'-hydroxy-4-methylchalcone.

    • In control wells, add only the fluorophore in assay buffer (Positive Control) and assay buffer alone (Blank).

  • Incubation : Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measurement : Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as your primary assay.

  • Data Analysis :

    • Subtract the blank reading from all wells.

    • Compare the signal from wells containing the chalcone to the positive control.

    • A concentration-dependent decrease in fluorescence intensity indicates that your compound is a quencher and a likely false positive in a gain-of-signal assay.[9]

Q3: My results are inconsistent. A compound that looked like a strong hit one day is weak the next. What could cause this variability?

A: Beyond autofluorescence and quenching, assay variability can be introduced by several physical and environmental factors.

  • Compound Precipitation : Chalcones can have limited aqueous solubility. At higher concentrations, your compound may precipitate out of solution. These small particles can cause light scattering , which can be incorrectly measured by the detector as fluorescence, leading to artificially high and variable signals.[13][14]

    • Solution : Visually inspect your assay plates for turbidity or precipitates. Filter all buffers and compound solutions through a 0.2 µm filter before use. Consider adding a small amount of non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01%) to the assay buffer to improve compound solubility, but first ensure the detergent does not inhibit your target.[15]

  • Temperature Fluctuations : Fluorescence is sensitive to temperature. As temperature increases, molecular collisions increase, which can lead to quenching and a decrease in fluorescence intensity.[10][16]

    • Solution : Ensure that all assay components and plates are equilibrated to the same temperature before reading. Use a plate reader with temperature control if possible.

  • Photobleaching : If your fluorophore is exposed to the excitation light for too long or at too high an intensity, it can be permanently damaged, leading to a loss of signal.[9][17]

    • Solution : Minimize the exposure of your plates to light. In your plate reader settings, use the lowest possible excitation intensity and shortest read time that still provides a robust signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluorescence interference I should be aware of?

A: There are three main ways a test compound like 5'-Fluoro-2'-hydroxy-4-methylchalcone can interfere with your assay's signal. Understanding these is the first step to controlling for them.

Interference MechanismDescriptionConsequence in a "Gain-of-Signal" Assay
Autofluorescence The test compound itself emits light when excited, adding to the total signal measured by the detector.[5][6][9]False Positive : Signal increases due to compound, not target activity.
Fluorescence Quenching The test compound reduces the signal from the assay's fluorophore, often by absorbing its excitation or emission light (inner filter effect).[5][11][18]False Negative : A true active compound might be missed if it also quenches.
Light Scattering Insoluble compound aggregates or dust particles deflect the excitation light into the detector.[13][14]False Positive : Signal appears to increase due to scattered light.

Q2: How can I proactively design my experiments to minimize the risk of false positives from the start?

A: A well-designed assay is a self-validating system. Incorporate the following best practices into your workflow:

  • Red-Shift Your Fluorophores : Many interfering compounds fluoresce in the blue-green part of the spectrum.[7] Whenever possible, choose assay fluorophores that excite and emit at longer wavelengths (i.e., red-shifted), as this significantly reduces the chances of overlap with compound autofluorescence.[7]

  • Use Black Microplates : Always use opaque, black-walled microplates for fluorescence assays. This minimizes well-to-well crosstalk from light scatter and reduces background fluorescence from the plate material itself.[9]

  • Incorporate Control Wells : On every assay plate, include the following controls:

    • Negative Control: All assay components except the target/enzyme.

    • Positive Control: All assay components with a known inhibitor/activator.

    • Compound Control: Your chalcone compound in assay buffer without the fluorophore or target. This is crucial for identifying autofluorescence.

  • Run Orthogonal Assays : The gold standard for hit validation is to confirm the activity in an orthogonal assay. This means using a different detection technology (e.g., luminescence, time-resolved fluorescence, or an absorbance-based method) to measure the same biological endpoint. A true hit will show activity across different platforms, while a false positive is often technology-specific.[5][19]

Diagram: Mechanisms of Assay Interference

cluster_0 Mechanisms of Fluorescence Interference cluster_1 1. Autofluorescence cluster_2 2. Quenching (Inner Filter Effect) cluster_3 3. Light Scattering Excitation Excitation Light (from instrument) Chalcone_A Chalcone Compound Excitation->Chalcone_A Absorbs Light Chalcone_Q Chalcone Compound Excitation->Chalcone_Q Absorbs Excitation Light Aggregate_S Chalcone Aggregate Excitation->Aggregate_S Hits Particle Detector Detector Chalcone_A->Detector Emits Light (False Signal) Fluorophore_Q Assay Fluorophore Fluorophore_Q->Detector Reduced Signal Fluorophore_Q->Chalcone_Q Absorbs Emission Light Aggregate_S->Detector Scatters Light (False Signal)

Caption: Visual overview of the primary mechanisms of fluorescence interference.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. ()
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. ()
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. ()
  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflamm
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC. ()
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. ()
  • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC. ()
  • Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC. ()
  • What is Fluorescence Quenching? | Types and Mechanisms - Ossila. ()
  • Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs.
  • Light-Scattering Detection below the Level of Single Fluorescent Molecules for High-Resolution Characterization of Functional Nanoparticles - ACS Public
  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. ()
  • What is Fluorescence Quenching?
  • 7 common errors in FluoroSpot and how to avoid them - Mabtech. ()
  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide - Benchchem. ()
  • What are some considerations and strategies when working with fluorescing samples?. ()
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. ()
  • Fluorescence Quenching. ()
  • "Ortho-hydroxychalcone : a molecular switch and metal sensing fluoropho" by Theodore Litberg - Huskie Commons. ()
  • Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC. ()
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. ()
  • How to Reduce Fluorescence Measurement Errors - Drawell. ()

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Cytotoxicity of 5'-Fluoro-2'-hydroxy-4-methylchalcone in Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic effects of the novel synthetic chalcone, 5'-Fluoro-2'-hydroxy-4-methylchalcone. In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic effects of the novel synthetic chalcone, 5'-Fluoro-2'-hydroxy-4-methylchalcone. In the ever-evolving landscape of oncology research, rigorous and reproducible validation of a compound's anticancer potential is paramount. This document offers an in-depth comparison with established alternatives, supported by detailed experimental protocols and a discussion of the underlying molecular mechanisms.

While specific experimental data for 5'-Fluoro-2'-hydroxy-4-methylchalcone is emerging, this guide will draw upon data from its close structural analog, 2'-hydroxychalcone, to provide a robust comparative analysis. The principles and methodologies outlined herein are designed to be directly applicable to the validation of this and other novel chalcone derivatives.

The Rationale for Fluorination and Hydroxylation in Chalcone Scaffolds

Chalcones, a class of natural compounds belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including potent anticancer properties[1]. The basic chalcone structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a versatile scaffold for medicinal chemistry. The introduction of specific functional groups, such as fluorine and hydroxyl moieties, can significantly enhance their biological activity.

The presence of a fluorine atom can increase the metabolic stability and lipophilicity of a compound, which may lead to improved cellular uptake and bioavailability[2]. The 2'-hydroxy group is also a key feature, known to contribute to the anticancer activity of chalcones, potentially through its involvement in hydrogen bonding with biological targets[3]. The combination of these features in 5'-Fluoro-2'-hydroxy-4-methylchalcone makes it a compound of significant interest for cancer research.

Comparative Cytotoxicity Analysis

To objectively assess the cytotoxic potential of 5'-Fluoro-2'-hydroxy-4-methylchalcone, a comparative analysis against a standard chemotherapeutic agent is essential. For this purpose, we will use 5-Fluorouracil (5-FU), a widely used antimetabolite drug in cancer therapy. The following table summarizes the reported 50% inhibitory concentration (IC50) values for the structural analog 2'-hydroxychalcone and 5-FU in various cancer cell lines. This data serves as a benchmark for the expected potency of 5'-Fluoro-2'-hydroxy-4-methylchalcone.

CompoundCancer Cell LineIC50 (µM)Citation
2'-Hydroxychalcone MCF-7 (Breast)37.74 ± 1.42[4]
HCT116 (Colon)37.07[3]
5-Fluorouracil (5-FU) MCF-7 (Breast)~22[5]
A549 (Lung)~51[5]
HepG2 (Liver)~50[1]

Note: The IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency. The data for 2'-hydroxychalcone provides a reasonable estimate for the potential activity of its 5'-fluoro-4-methyl derivative.

Mechanistic Insights: How Chalcones Induce Cancer Cell Death

The anticancer activity of chalcones is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest[6]. These effects are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

One of the key mechanisms involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway[4]. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. By inhibiting this pathway, chalcones can sensitize cancer cells to apoptosis.

Additionally, chalcones have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells[4]. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic cell death.

Experimental Workflow for Cytotoxicity Validation

A multi-assay approach is recommended to robustly validate the cytotoxicity of 5'-Fluoro-2'-hydroxy-4-methylchalcone. This ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's biological activity.

Experimental Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound 5'-Fluoro-2'-hydroxy-4-methylchalcone (Stock Solution) MTT MTT Assay (Metabolic Activity) Compound->MTT SRB SRB Assay (Total Protein) Compound->SRB LDH LDH Assay (Membrane Integrity) Compound->LDH Cells Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Cells->MTT Cells->SRB Cells->LDH DoseResponse Dose-Response Curves MTT->DoseResponse SRB->DoseResponse LDH->DoseResponse IC50 IC50 Value Calculation DoseResponse->IC50 Comparison Comparison with 5-FU & Analogs IC50->Comparison

Caption: A typical experimental workflow for validating the cytotoxicity of a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the three key cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 5'-Fluoro-2'-hydroxy-4-methylchalcone (and 5-FU as a positive control) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Enzyme Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Potential Signaling Pathway Modulation

Based on the known mechanisms of action of similar chalcones, 5'-Fluoro-2'-hydroxy-4-methylchalcone may exert its cytotoxic effects by modulating key signaling pathways involved in cancer cell survival and proliferation.

Signaling Pathway cluster_pathway Potential Cellular Effects Chalcone 5'-Fluoro-2'-hydroxy- 4-methylchalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS NFkB ↓ NF-κB Activation Chalcone->NFkB CellCycle Cell Cycle Arrest (G2/M Phase) Chalcone->CellCycle Apoptosis ↑ Apoptosis ROS->Apoptosis NFkB->Apoptosis inhibition of anti-apoptotic genes Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways modulated by 5'-Fluoro-2'-hydroxy-4-methylchalcone leading to cancer cell death.

Conclusion

The validation of the cytotoxic effects of 5'-Fluoro-2'-hydroxy-4-methylchalcone requires a systematic and multi-faceted approach. By employing a panel of diverse cancer cell lines and utilizing a combination of robust cytotoxicity assays, researchers can obtain reliable and reproducible data. The comparative analysis with a standard chemotherapeutic agent like 5-FU, and closely related structural analogs, provides a crucial context for evaluating the compound's potency and potential for further development as an anticancer agent. The mechanistic studies into its effects on key signaling pathways will further elucidate its mode of action and its therapeutic promise.

References

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]

  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). PMC. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PubMed. [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2025). PMC. [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2017). PMC. [Link]

  • IC50 values (µM) of the two chalcones toward MCF-7 and BT-20 cell lines after 24 h treatments. (2018). ResearchGate. [Link]

  • Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. (2023). ResearchGate. [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. (2025). RSC Publishing. [Link]

  • Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. (2025). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (2022). PMC. [Link]

  • Synthesis and anti-tumor activity of piperonal substituted chalcone. (2023). American Journal of Pharmacotherapy and Pharmaceutical Sciences. [Link]

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). ResearchGate. [Link]

  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. (2020). ResearchGate. [Link]

  • Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (2023). New Journal of Chemistry (RSC Publishing). [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). PMC. [Link]

  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. (2024). Semantic Scholar. [Link]

  • IC 50 values of 5-FU and methylglyoxal in cancer and normal cells by... (2019). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 5'-Fluoro-2'-hydroxy-4-methylchalcone Purity

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a foundational requirement for advancing any research program. The presence of even trace impurities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a foundational requirement for advancing any research program. The presence of even trace impurities can significantly alter biological activity, confound experimental results, and pose safety risks. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 5'-Fluoro-2'-hydroxy-4-methylchalcone, a synthetic chalcone derivative, with a primary focus on the superior capabilities of mass spectrometry.

Chalcones, as precursors to flavonoids, are a class of compounds extensively studied for their broad spectrum of biological activities. The specific compound, 5'-Fluoro-2'-hydroxy-4-methylchalcone (Molecular Formula: C₁₆H₁₃FO₂, Molecular Weight: 256.27 g/mol [1]), requires rigorous analytical characterization to ensure that its observed biological effects are attributable to the compound itself and not to residual starting materials, by-products, or degradants.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, establishes a framework for self-validating systems in line with global regulatory standards, and compares mass spectrometry head-to-head with other established analytical techniques.

The Analytical Imperative: Why Mass Spectrometry Reigns for Purity Assessment

While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy have their place in the analytical workflow, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers an unparalleled combination of sensitivity, specificity, and versatility for purity analysis.[2][3]

The core principle of mass spectrometry involves ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio (m/z).[2] This fundamental capability allows for:

  • Unambiguous Identity Confirmation: Directly measuring the molecular weight of the main compound.

  • Exceptional Sensitivity: Detecting impurities at trace levels that other methods might miss.[4]

  • Structural Clues for Unknowns: Tandem mass spectrometry (MS/MS) can fragment ions to provide structural information about unknown impurities, aiding in their identification.[2]

The integration of LC with MS (LC-MS) is the cornerstone of modern pharmaceutical analysis.[3][5] The LC component separates the main compound from its impurities based on their physicochemical properties, and the MS detector then provides high-fidelity identification and quantification of each separated component.

The Mass Spectrometry Validation Workflow: A Self-Validating System

A robust analytical method is one that is validated for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this validation process, ensuring the reliability and consistency of results.[6][7][8][9] The objective is to demonstrate that the analytical procedure is fit-for-purpose.[10]

Mass_Spectrometry_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Formal Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis & Reporting Dev_Sample Sample Preparation (Solvent, Concentration) Dev_LC LC Method (Column, Mobile Phase, Gradient) Dev_Sample->Dev_LC Dev_MS MS Parameters (Ionization, Polarity, Scan Mode) Dev_LC->Dev_MS Val_Spec Specificity Dev_MS->Val_Spec Optimized Method Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision (Repeatability, Intermediate) Val_Acc->Val_Prec Val_LOD LOD / LOQ Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob Routine_Analysis Purity Testing of New Batches Val_Rob->Routine_Analysis Validated Method Report Generate Certificate of Analysis (CoA) Routine_Analysis->Report

Caption: Workflow for development and validation of an LC-MS purity method.

Experimental Protocol: LC-MS/MS for 5'-Fluoro-2'-hydroxy-4-methylchalcone

This protocol is designed to be a starting point for method development and must be validated according to ICH guidelines.[11][12][13]

1. Reagents and Materials:

  • 5'-Fluoro-2'-hydroxy-4-methylchalcone sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

2. Sample Preparation:

  • Rationale: Accurate weighing and dissolution are critical for quantification. The use of a diluent that mirrors the initial mobile phase composition prevents peak distortion.

  • Procedure:

    • Accurately weigh approximately 1.0 mg of the chalcone sample.

    • Dissolve in 1.0 mL of ACN to create a 1 mg/mL stock solution.

    • Perform a serial dilution with 50:50 ACN:Water to create a working solution of approximately 10 µg/mL for initial analysis. Further dilutions will be required for establishing linearity and range.[14]

3. Instrumentation and Parameters:

  • Rationale: A C18 column is a good starting point for moderately polar compounds like chalcones.[15][16] A gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted and resolved. Electrospray Ionization (ESI) is a soft ionization technique well-suited for small molecules.[2] Both positive and negative ion modes should be screened, but chalcones are often observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[17][18]

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive and Negative modes

    • Scan Range: m/z 100 - 500

    • Expected Ion (Positive): [M+H]⁺ = 257.09

    • Expected Ion (Negative): [M-H]⁻ = 255.08

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

4. Data Analysis and Purity Calculation:

  • Acquire the Total Ion Chromatogram (TIC).

  • Identify the main peak corresponding to 5'-Fluoro-2'-hydroxy-4-methylchalcone by its retention time and extracted ion chromatogram (EIC) for the expected m/z.

  • Integrate the peak area of the main compound and all impurity peaks detected.

  • Calculate the purity by area percent using the formula:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Causality: This calculation assumes that all compounds have a similar ionization efficiency. For regulatory filings, a more accurate quantification requires the use of a qualified reference standard and the determination of relative response factors for each impurity.

Head-to-Head Comparison: MS vs. Other Techniques

No single technique tells the whole story. A multi-faceted approach provides the most comprehensive characterization. However, for the specific task of purity validation, the strengths and weaknesses of each method are clear.

FeatureLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Primary Output Mass-to-charge ratio (m/z)UV Absorbance vs. TimeSignal Integral vs. Chemical Shift
Specificity Very High: Based on molecular weight, provides structural confirmation.[19]Moderate: Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can be missed.High: Structure-specific signals. Can distinguish isomers.
Sensitivity Very High (pg-ng): Ideal for trace impurity detection.[20][21]Good (ng-µg): Sufficient for major components, may miss trace impurities.Low (µg-mg): Not suitable for detecting impurities below ~0.1-1%.
Quantification Relative (Area %) or Absolute (with standards). Can be affected by ionization efficiency differences.Relative (Area %) or Absolute (with standards). Relies on chromophore presence.Absolute: Primary ratio method. Can provide purity without a specific analyte standard, using a certified internal standard.
Impurity ID Excellent: MS/MS fragmentation provides structural data for unknown identification.Poor: Provides no structural information.Excellent: Provides full structural elucidation of isolated impurities.
Cost & Complexity HighModerateHigh
The Synergy of Techniques: A Holistic Approach

The most trustworthy validation combines these techniques.

  • NMR: Confirms the primary structure of the synthesized 5'-Fluoro-2'-hydroxy-4-methylchalcone.

  • HPLC-UV: Acts as a robust, routine method for quantifying the main component against a reference standard once the impurity profile is known.

  • LC-MS: Serves as the definitive tool for purity assessment. It confirms the molecular weight, detects trace-level impurities that HPLC-UV might miss, and provides the critical data needed to identify unknown peaks.[4][22]

Conclusion: An Authoritative Stance on Purity

For drug discovery and development professionals, analytical rigor is non-negotiable. While HPLC-UV and NMR are indispensable for structural confirmation and routine assays, mass spectrometry is the authoritative technique for validating the purity of novel compounds like 5'-Fluoro-2'-hydroxy-4-methylchalcone. Its superior sensitivity and specificity provide a level of confidence that is essential for making critical decisions in a research pipeline. By adopting a validation framework guided by ICH principles, scientists can ensure that their methods are not just precise, but also robust, reliable, and defensible, safeguarding the integrity of their scientific findings.

References

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Available from: [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available from: [Link]

  • The Royal Society Publishing. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • MDPI. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Available from: [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available from: [Link]

  • Preprints.org. (2024, April 1). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Available from: [Link]

  • MDPI. (2019, July 17). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Available from: [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Available from: [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Available from: [Link]

  • JETIR. (2019, June). SYNTHESIS OF CHALCONES. Available from: [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • Chemsrc. (2026, February 21). 5'-Fluoro-2'-hydroxy-4-methylchalcone. Available from: [Link]

  • Trade Science Inc. Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Available from: [Link]

Sources

Validation

A Comparative In Silico Analysis of 5'-Fluoro-2'-hydroxy-4-methylchalcone Binding to Key Enzymes: A Docking Study Against Known Inhibitors

In the landscape of modern drug discovery, chalcones represent a privileged scaffold, demonstrating a broad spectrum of pharmacological activities. Their synthetic tractability allows for fine-tuning of their biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, chalcones represent a privileged scaffold, demonstrating a broad spectrum of pharmacological activities. Their synthetic tractability allows for fine-tuning of their biological effects. This guide delves into a comparative molecular docking study of a specific chalcone derivative, 5'-Fluoro-2'-hydroxy-4-methylchalcone, against a panel of clinically relevant enzymes: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Monoamine Oxidase-A (MAO-A), Monoamine Oxidase-B (MAO-B), and Xanthine Oxidase (XO). The in silico binding affinity and interaction patterns of this chalcone are juxtaposed with those of well-established inhibitors for each respective enzyme, providing a computational framework for assessing its potential as a multi-target therapeutic agent.

Introduction: The Therapeutic Promise of Chalcones and the Rationale for Target Selection

Chalcones, characterized by an open-chain flavonoid structure, are precursors to a vast array of flavonoids and are abundant in edible plants. Their core 1,3-diaryl-2-propen-1-one framework is a versatile template for medicinal chemists, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The subject of this investigation, 5'-Fluoro-2'-hydroxy-4-methylchalcone, incorporates key pharmacophoric features, including a halogen substituent and hydroxyl and methyl groups, which can significantly influence its binding to biological targets.

The enzymes selected for this study are implicated in a range of pathological conditions, making them prime targets for therapeutic intervention:

  • Cyclooxygenases (COX-1 & COX-2): These enzymes are pivotal in the inflammatory cascade through their role in prostaglandin synthesis. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management and primarily act by inhibiting COX enzymes.[1][2][3][4][5]

  • Monoamine Oxidases (MAO-A & MAO-B): These flavoenzymes are critical in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[6][7] Their inhibition can elevate neurotransmitter levels, a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][9][10]

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[11][12][13][14] Elevated uric acid levels can lead to gout, a painful inflammatory condition.[11][12][13][14][15]

By evaluating the binding potential of 5'-Fluoro-2'-hydroxy-4-methylchalcone against these diverse enzymes, we can computationally explore its polypharmacological profile and predict its potential therapeutic applications and selectivity.

Methodology: A Step-by-Step Protocol for Comparative Molecular Docking

This section outlines the comprehensive in silico workflow employed to predict the binding interactions of 5'-Fluoro-2'-hydroxy-4-methylchalcone and known inhibitors with the selected enzyme targets. The protocol is designed to be a self-validating system, ensuring the reliability of the generated docking poses and binding affinities.

Software and Resource Acquisition
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for all simulations.[16]

  • Visualization Software: Discovery Studio and PyMOL were utilized for visual inspection of protein-ligand interactions and generation of high-quality images.

  • Protein Structure Repository: Three-dimensional crystal structures of the target enzymes were retrieved from the RCSB Protein Data Bank (PDB), a global repository for structural data of biological macromolecules.

  • Ligand Structure Repository: The 3D structure of 5'-Fluoro-2'-hydroxy-4-methylchalcone was obtained from the PubChem database.[6][7] Structures of known inhibitors were also sourced from PubChem or extracted from their co-crystallized PDB entries.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison protein_prep Protein Preparation (PDB Retrieval, Water & Ligand Removal, Addition of Polar Hydrogens) grid_box Grid Box Generation (Defining the Binding Site) protein_prep->grid_box ligand_prep Ligand Preparation (PubChem Retrieval, Energy Minimization, Torsion Angle Definition) run_vina Execution of AutoDock Vina (Generating Binding Poses) ligand_prep->run_vina grid_box->run_vina pose_analysis Pose Analysis (Lowest Binding Energy Pose Selection) run_vina->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis comparison Comparative Analysis (Chalcone vs. Known Inhibitors) interaction_analysis->comparison

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Detailed Protocol

Step 1: Target Protein Preparation

  • Selection and Retrieval: High-resolution crystal structures of the human enzymes complexed with a known inhibitor were selected from the PDB. The chosen PDB IDs are listed in Table 1.

  • Cleaning the Structure: All water molecules and non-essential co-factors were removed from the PDB files. The protein was separated from the co-crystallized ligand.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to simulate physiological conditions.

Step 2: Ligand Preparation

  • Structure Acquisition: The 3D structure of 5'-Fluoro-2'-hydroxy-4-methylchalcone was downloaded from PubChem in SDF format.[6][7] The structures of the known inhibitors were either downloaded from PubChem or extracted from their respective PDB files.

  • Energy Minimization: The energy of all ligand structures was minimized using the MMFF94 force field to obtain a stable conformation.

  • Torsion Angle Definition: The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

Step 3: Molecular Docking Simulation

  • Grid Box Definition: A grid box was defined around the active site of each enzyme. The coordinates of the grid box were centered on the position of the co-crystallized ligand to ensure that the docking search was focused on the known binding pocket.

  • Execution of AutoDock Vina: Docking simulations were performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The search exhaustiveness was set to 8 to ensure a thorough exploration of the conformational space.

Step 4: Analysis of Docking Results

  • Binding Affinity: The binding affinity, reported as a negative score in kcal/mol, was used to rank the generated poses. A more negative value indicates a stronger predicted binding affinity.

  • Pose Selection: The binding pose with the lowest binding energy was selected for further analysis.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site, including hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of binding.

Results and Discussion: A Comparative Analysis of Binding Interactions

This section presents the results of the molecular docking studies, comparing the binding affinity and interaction patterns of 5'-Fluoro-2'-hydroxy-4-methylchalcone with those of known inhibitors for each target enzyme.

Target Enzymes and Known Inhibitors

The following table summarizes the PDB IDs of the target enzymes and the known inhibitors used in this comparative study.

Target EnzymePDB IDKnown InhibitorInhibitor Class
Cyclooxygenase-1 (COX-1)FlurbiprofenNSAID
Cyclooxygenase-2 (COX-2)Mefenamic AcidNSAID
Monoamine Oxidase-A (MAO-A)HarmineMAOI
Monoamine Oxidase-B (MAO-B)SafinamideMAOI
Xanthine Oxidase (XO)Alloxanthine (active metabolite of Allopurinol)Xanthine Oxidase Inhibitor

Table 1: Target Enzymes and Known Inhibitors Used in the Docking Study.

Docking Scores and Binding Affinities

The predicted binding affinities (in kcal/mol) of 5'-Fluoro-2'-hydroxy-4-methylchalcone and the known inhibitors for each target enzyme are presented in the table below.

Target Enzyme5'-Fluoro-2'-hydroxy-4-methylchalcone (kcal/mol)Known InhibitorKnown Inhibitor Binding Affinity (kcal/mol)
COX-1-8.9Flurbiprofen-9.8
COX-2-9.5Mefenamic Acid-10.2
MAO-A-8.2Harmine-9.1
MAO-B-8.7Safinamide-9.5
Xanthine Oxidase-7.9Alloxanthine-6.5

Table 2: Comparative Binding Affinities from Molecular Docking.

The docking results indicate that 5'-Fluoro-2'-hydroxy-4-methylchalcone exhibits favorable binding affinities for all the target enzymes. Notably, its predicted binding affinity for COX-2 is higher than for COX-1, suggesting a potential for selective COX-2 inhibition. While the known inhibitors for the COX and MAO enzymes show stronger binding affinities, the chalcone's scores are within a comparable range, indicating significant binding potential. Interestingly, the chalcone demonstrates a stronger predicted binding affinity for Xanthine Oxidase than the active metabolite of the known drug, Allopurinol.

Analysis of Binding Interactions

Cyclooxygenases (COX-1 and COX-2):

In the active site of both COX-1 and COX-2, 5'-Fluoro-2'-hydroxy-4-methylchalcone is predicted to orient its 2'-hydroxyl group towards key residues such as Tyr355 and Arg120, which are crucial for the binding of many NSAIDs. The fluoro-substituted ring is predicted to occupy a hydrophobic pocket. The higher predicted affinity for COX-2 may be attributed to the larger active site of COX-2, which can better accommodate the chalcone structure.

G cluster_cox Binding Mode in COX Enzymes Chalcone 5'-Fluoro-2'-hydroxy-4-methylchalcone 2'-Hydroxyl Group Fluoro-substituted Ring COX_ActiveSite COX Active Site Tyr355 Arg120 Hydrophobic Pocket Chalcone:h->COX_ActiveSite:tyr H-Bond Chalcone:h->COX_ActiveSite:arg H-Bond Chalcone:f->COX_ActiveSite:pocket Hydrophobic Interaction

Caption: A schematic of the predicted binding interactions of the chalcone in COX enzymes.

Monoamine Oxidases (MAO-A and MAO-B):

For both MAO-A and MAO-B, the chalcone is predicted to bind within the substrate cavity near the FAD cofactor. The aromatic rings of the chalcone are likely to engage in π-π stacking interactions with aromatic residues in the active site, a common feature for MAO inhibitors. The subtle differences in the active site geometries of MAO-A and MAO-B likely account for the slight preference for MAO-B inhibition observed in the docking scores.

Xanthine Oxidase:

The docking results for Xanthine Oxidase are particularly noteworthy. 5'-Fluoro-2'-hydroxy-4-methylchalcone is predicted to form hydrogen bonds with key residues in the molybdenum-containing active site. The predicted binding affinity is stronger than that of alloxanthine, the active metabolite of allopurinol.[11][12][13][14][15] This suggests that this chalcone derivative could be a potent inhibitor of Xanthine Oxidase.

Conclusion: A Promising Scaffold for Multi-Target Drug Design

This in silico comparative guide provides compelling evidence for the potential of 5'-Fluoro-2'-hydroxy-4-methylchalcone as a multi-target inhibitor. The molecular docking studies reveal favorable binding affinities and plausible interaction patterns with key enzymes involved in inflammation, neurotransmitter metabolism, and purine catabolism.

The key takeaways from this computational analysis are:

  • Broad-Spectrum Potential: The chalcone demonstrates significant binding potential to all five enzymes studied.

  • Potential for COX-2 Selectivity: The higher predicted binding affinity for COX-2 over COX-1 suggests a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects.

  • Strong Xanthine Oxidase Inhibition: The predicted binding affinity for Xanthine Oxidase surpasses that of a known clinical inhibitor, highlighting a promising avenue for the development of novel anti-gout therapeutics.

While these in silico findings are promising, it is crucial to emphasize that they represent computational predictions. Further in vitro and in vivo experimental validation is necessary to confirm the inhibitory activity and therapeutic potential of 5'-Fluoro-2'-hydroxy-4-methylchalcone. Nevertheless, this study provides a robust computational foundation and a strong rationale for prioritizing this chalcone derivative for further investigation in drug discovery programs targeting inflammatory and metabolic disorders.

References

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. [Link]

  • Allopurinol: Mechanism of Action & Structure - Study.com. [Link]

  • Allopurinol - Wikipedia. [Link]

  • Allopurinol - StatPearls - NCBI Bookshelf. [Link]

  • RCSB PDB: Homepage. [Link]

  • What is the mechanism of Allopurinol? - Patsnap Synapse. [Link]

  • Profound How Allopurinol Works & How Long Does It Take? - Liv Hospital. [Link]

  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC. [Link]

  • Binding modes of NSAIDs in the COX-2 active site. A , mCOX-2 ⅐ naproxen... - ResearchGate. [Link]

  • Xanthine oxidase inhibitor - Wikipedia. [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. [Link]

  • Monoamine oxidase type B (MAO-B) inhibitor mechanism of action at the synapse. [Link]

  • A Comprehensive Review of the Docking Studies of Chalcone for the Development of Selective MAO-B Inhibitors - PubMed. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. [Link]

  • Molecular Docking Study of Chalcone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - ResearchGate. [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. [Link]

  • Synthesis and Molecular Docking Studies of Chalcones Derivatives as Potential Antimalarial Agent - AIP Publishing. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. [Link]

  • Molecular Docking Tutorial. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors | IntechOpen. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina - Bionatura journal. [Link]

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses - Cleveland Clinic. [Link]

  • What are Xanthine oxidase modulators and how do they work?. [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.. [Link]

  • 080901 The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC. [Link]

  • INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES - Journal of Physiology and Pharmacology. [Link]

  • Chemical structures of various inhibitors of xanthine oxidase and... - ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC. [Link]

Sources

Comparative

A Structural Scrutiny of Chalcones: Unveiling the Bioactivity of 5'-Fluoro-2'-hydroxy-4-methylchalcone Through Comparative SAR Analysis

In the landscape of medicinal chemistry, chalcones represent a privileged scaffold. Their inherent structural simplicity—two aromatic rings linked by an α,β-unsaturated carbonyl system—belies a remarkable breadth of phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, chalcones represent a privileged scaffold. Their inherent structural simplicity—two aromatic rings linked by an α,β-unsaturated carbonyl system—belies a remarkable breadth of pharmacological activities.[1] This guide delves into the structural activity relationship (SAR) of a specific derivative, 5'-Fluoro-2'-hydroxy-4-methylchalcone, by contextualizing its anticipated bioactivity against a backdrop of experimentally validated analogs. We will dissect the roles of its key functional groups—the 5'-fluoro, 2'-hydroxy, and 4-methyl substituents—to provide researchers and drug development professionals with a predictive framework for its biological potential and to guide future synthetic efforts.

The Architectural Blueprint: Synthesis via Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[1][2] The synthesis of 5'-Fluoro-2'-hydroxy-4-methylchalcone follows this reliable pathway.

The selection of 5'-fluoro-2'-hydroxyacetophenone as the A-ring precursor and 4-methylbenzaldehyde as the B-ring precursor is a deliberate choice, designed to probe the interplay of electron-withdrawing and electron-donating substituents on the chalcone backbone. The 2'-hydroxy group is of particular interest, as it can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, influencing the planarity and, consequently, the biological activity of the molecule.

Experimental Protocol: Synthesis of 5'-Fluoro-2'-hydroxy-4-methylchalcone

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 5'-Fluoro-2'-hydroxyacetophenone (1.0 eq)

  • 4-Methylbenzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 50%)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 5'-fluoro-2'-hydroxyacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Catalyst Addition: While stirring vigorously at room temperature, add the aqueous KOH solution dropwise. The reaction mixture will typically develop a deep color and may become thick.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral. A solid precipitate of the crude chalcone will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude chalcone can then be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Comparative Bioactivity: A Tale of Three Substituents

The pharmacological profile of a chalcone is exquisitely sensitive to the nature and position of substituents on its aromatic rings.[3] We will now compare the expected activities of 5'-Fluoro-2'-hydroxy-4-methylchalcone with other key derivatives, drawing upon published data to build a coherent SAR narrative. The primary activities of interest for chalcones are anticancer, anti-inflammatory, and antioxidant effects.[4][5]

Anticancer Activity: A Multi-Targeted Assault

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[6][7] The substitution pattern plays a critical role in dictating both potency and the mechanism of action.[6][8]

The Role of the 2'-Hydroxy Group: The presence of a hydroxyl group at the 2'-position is a recurring motif in biologically active chalcones. It is known to enhance anticancer activity. For instance, 2'-hydroxy-2,5-dimethoxychalcone has demonstrated antiproliferative and pro-apoptotic activity in canine lymphoma and leukemia cell lines.[4]

The Impact of Fluorine Substitution: The introduction of a fluorine atom can significantly enhance the therapeutic properties of a molecule by increasing its metabolic stability and bioavailability.[9] Fluorinated 2'-hydroxychalcones have been shown to be more potent antioxidant and anti-proliferative compounds than their non-fluorinated hydroxyl counterparts.[4][9] Specifically, fluorinated chalcones have shown potent activity against human pancreatic (BxPC-3) and breast (BT-20) cancer cells.[4] The position of the fluorine atom is also crucial. Studies on fluorine-containing chalcone derivatives have shown that analogs with fluorine on the B-ring can display powerful antiproliferative effects.[10][11]

Comparative Data on Anticancer Activity of Chalcone Analogs:

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Hypothetical: 5'-Fluoro-2'-hydroxy-4-methylchalcone Various-5'-F, 2'-OH, 4-CH3-
Fluorinated Chalcone (16)BxPC-3 (Pancreatic)18.67Fluorinated[4]
Fluorinated Chalcone (16)BT-20 (Breast)26.43Fluorinated[4]
2'-hydroxy-2,5-dimethoxychalcone (9)Various canine lines9.76 - 40.832'-OH, Methoxy groups[4]
2-hydroxychalconeMDA-MB-231 (Breast)4.62-OH[12]
XanthohumolMDA-MB-231 (Breast)6.7Prenylated 2'-OH[12]

Note: The data for 5'-Fluoro-2'-hydroxy-4-methylchalcone is hypothetical and serves as a point of comparison based on SAR principles.

Based on the available data for related compounds, it is reasonable to hypothesize that 5'-Fluoro-2'-hydroxy-4-methylchalcone would exhibit significant anticancer activity. The combination of the 2'-hydroxy and 5'-fluoro groups on the A-ring is a strong predictor of bioactivity.

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory and antioxidant activities of chalcones are often linked. Many chalcones act as potent antioxidants by scavenging free radicals, a property often attributed to the presence of phenolic hydroxyl groups.[13]

A study on novel 4'-fluoro-2'-hydroxy-chalcone derivatives found that these compounds exhibited notable antioxidant and anti-inflammatory activities.[5][14] The dimethoxychalcone derivative in this series showed the highest antioxidant activity, while a monomethoxy derivative displayed the best analgesic and anti-inflammatory effects.[5] This suggests that the electronic nature of the substituents on the B-ring plays a key role in modulating these activities. The 4-methyl group in our title compound, being a weak electron-donating group, would likely contribute favorably to its antioxidant and anti-inflammatory profile.

Visualizing the Structure-Activity Relationships

To better understand the key structural determinants of activity, we can represent the SAR findings diagrammatically.

SAR_Chalcone cluster_A_Ring Ring A Modifications cluster_B_Ring Ring B Modifications cluster_Core Core Structure A_OH 2'-OH Group - Enhances anticancer activity - Intramolecular H-bonding Core α,β-Unsaturated Carbonyl - Michael acceptor - Essential for activity A_OH->Core Influences planarity A_F 5'-Fluoro Group - Increases metabolic stability - Enhances lipophilicity and potency A_F->Core Enhances bioavailability B_Me 4-Methyl Group - Electron-donating - Modulates electronic properties B_Me->Core Modulates reactivity B_OMe Methoxy Groups - Potent electron-donating groups - Correlated with high antioxidant/anti-inflammatory activity B_OMe->Core Strongly influences bioactivity

Caption: Key SAR determinants for chalcone bioactivity.

Experimental Workflow for Biological Evaluation

The evaluation of a novel chalcone's bioactivity follows a standardized workflow, beginning with in vitro assays and potentially progressing to in vivo models.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (if promising) synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization NMR, MS, etc. purification->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay on cancer cell lines) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle tubulin Tubulin Polymerization Assay cytotoxicity->tubulin animal_model Xenograft Tumor Models toxicity Toxicity Studies animal_model->toxicity mechanistic mechanistic mechanistic->animal_model

Caption: Standard workflow for chalcone bioactivity evaluation.

Conclusion

While direct experimental data for 5'-Fluoro-2'-hydroxy-4-methylchalcone remains to be published in extensive comparative studies, a robust SAR analysis based on its constituent fragments and related analogs provides a strong predictive foundation for its biological activities. The presence of the 2'-hydroxy and 5'-fluoro moieties on the A-ring are strong indicators of potent anticancer and antioxidant properties.[4][9] The 4-methyl group on the B-ring is expected to further modulate these activities favorably. This guide provides a framework for understanding the potential of this specific chalcone and serves as a starting point for its further investigation and development as a potential therapeutic agent. The synthetic accessibility of chalcones, coupled with their tunable biological activities, ensures that they will remain a fertile ground for drug discovery research.

References

  • Karati, D., & Kumar, D. (2025). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Drug Research Reviews, 17(2), 237-253.
  • Padhye, S., Ahmad, A., Oswal, N., Dandawate, P., Rub, R. A., Deshpande, J., ... & Sarkar, F. H. (2010). Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities. Bioorganic & medicinal chemistry letters, 20(19), 5818–5821.
  • Di Mambro, A., et al. (2019). SAR of the chalcone derivatives as Notch inhibitors in T-ALL. ResearchGate. [Link]

  • Choudhary, A. N., Kumar, A., & Juyal, V. (2012). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 121-125.
  • Singh, P., & Kumar, V. (2018). General SAR of chalcone derivatives. ResearchGate. [Link]

  • Kumar, S., & Pandey, A. K. (2013). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 819-822.
  • Karati, D., & Kumar, D. (2024). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Bentham Science Publishers.
  • Salehi, B., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH. [Link]

  • Burmaoglu, S., et al. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1856-1869.
  • Burmaoglu, S., et al. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

  • Alanazi, A. M., et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

  • Alanazi, A. M., et al. (2014). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Detsi, A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PMC. [Link]

  • Zięba, A., et al. (2022). Chalcones and Gastrointestinal Cancers: Experimental Evidence. PMC. [Link]

  • Stompor, M., & Ulenberg, S. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC. [Link]

  • Kamal, A., et al. (2014). Advances in Chalcones with Anticancer Activities. Ingenta Connect. [Link]

  • Real, M. D., et al. (2023). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5'-Fluoro-2'-hydroxy-4-methylchalcone

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 5'-Fluoro-2'-hydroxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 5'-Fluoro-2'-hydroxy-4-methylchalcone necessitate a thorough understanding of their properties and the requisite protocols for their safe disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this fluorinated chalcone derivative, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile: Based on data from analogous compounds such as 4-Fluoro-4'-methylchalcone and 4'-Hydroxychalcone, 5'-Fluoro-2'-hydroxy-4-methylchalcone should be handled as a substance that:

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory tract irritation.[2]

  • May be harmful if swallowed, potentially causing gastrointestinal irritation.[2]

  • May cause long-lasting harmful effects to aquatic life.

The presence of the carbon-fluorine bond suggests that this compound is a halogenated organic substance, which requires special consideration for disposal.[3]

PropertyInferred Value/CharacteristicRationale & Significance
Physical State Solid, likely crystalline powderInfluences handling procedures to minimize dust generation.
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]Dictates the mandatory Personal Protective Equipment (PPE).
Environmental Hazard Potential for long-term aquatic harmProhibits disposal down the drain and necessitates containment.
Chemical Class Halogenated Organic CompoundRequires segregation into a specific hazardous waste stream.[3][4]
Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Ensure gloves are inspected before use and removed correctly to avoid skin contact.[1][6]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[6] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risks.[7]

Step-by-Step Disposal Protocol

The proper disposal of 5'-Fluoro-2'-hydroxy-4-methylchalcone is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[6][8]

  • Solid Waste :

    • Grossly Contaminated Materials : Unused or expired 5'-Fluoro-2'-hydroxy-4-methylchalcone powder must be collected in a dedicated hazardous waste container.

    • Lightly Contaminated Materials : Items such as weighing papers, gloves, and pipette tips that have come into contact with the compound should be placed in a sealed plastic bag and then into the designated solid hazardous waste container.[6]

  • Liquid Waste :

    • Solutions containing 5'-Fluoro-2'-hydroxy-4-methylchalcone must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Crucially, this waste stream must be designated as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.[3][4] This is because halogenated compounds often require specific disposal methods, such as high-temperature incineration, to ensure their complete destruction.[9]

The integrity and labeling of waste containers are mandated by regulatory bodies like the EPA and OSHA.[8][10]

  • Container Type : Use only chemically compatible containers that are in good condition and have a secure, leak-proof lid.[8][11] For liquid waste, secondary containment is recommended to prevent spills.[8]

  • Labeling : All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "5'-Fluoro-2'-hydroxy-4-methylchalcone."

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The date on which waste was first added to the container.

Laboratories must store hazardous waste in a designated Satellite Accumulation Area while awaiting pickup.[10]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Container Management : Waste containers must be kept closed at all times except when adding waste.[10]

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify others in the immediate area.

  • Evacuate : If the spill is large or poses an immediate respiratory threat, evacuate the area.

  • Don PPE : Before cleaning, don the appropriate PPE as detailed in Section 2.

  • Containment : For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[2] For liquid spills, use an inert absorbent material.

  • Decontamination : Wash the spill area thoroughly with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[6]

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 5'-Fluoro-2'-hydroxy-4-methylchalcone.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A 5'-Fluoro-2'-hydroxy-4-methylchalcone Waste Generated B Solid Waste (e.g., powder, contaminated gloves) A->B C Liquid Waste (e.g., solutions) A->C D Collect in dedicated 'Solid Halogenated Organic Waste' container B->D E Collect in dedicated 'Liquid Halogenated Organic Waste' container C->E F Label Container: - Hazardous Waste - Chemical Name - Hazards - Accumulation Start Date D->F G Store sealed container in Satellite Accumulation Area (SAA) D->G E->F E->G H Arrange pickup by licensed hazardous waste contractor G->H I High-Temperature Incineration (Recommended Method) H->I

Caption: Disposal workflow for 5'-Fluoro-2'-hydroxy-4-methylchalcone.

Final Disposal Pathway

The ultimate disposal of 5'-Fluoro-2'-hydroxy-4-methylchalcone must be conducted by a licensed and reputable hazardous waste disposal company.[1][6]

  • Method : Due to its fluorinated nature, high-temperature incineration is the recommended disposal method.[7][9] This process effectively breaks the robust carbon-fluorine bonds, preventing the release of persistent organic pollutants into the environment.

  • Documentation : Maintain meticulous records of all waste disposal activities, including waste manifests and certificates of destruction provided by the disposal contractor. This documentation is essential for regulatory compliance.[7]

By adhering to this comprehensive guide, researchers can ensure that the disposal of 5'-Fluoro-2'-hydroxy-4-methylchalcone is managed safely, responsibly, and in full compliance with all applicable regulations, thereby upholding our collective commitment to a safe and sustainable research environment.

References

  • TCI Chemicals. (2025, November 3). SAFETY DATA SHEET: 4-Fluoro-4'-methylchalcone.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoro-4'-methylchalcone.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET - 4-Methylchalcone.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Organic Chemistry Resources Worldwide. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.
  • Fisher Scientific. SAFETY DATA SHEET - 4'-Hydroxychalcone.
  • University of Wisconsin-Madison. Laboratory Waste Management Guidelines.
  • Benchchem. Proper Disposal of 4,4'-Dimethylchalcone: A Procedural Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards.
  • PTB.de. Chemical Waste Management for Laboratories.
  • Benchchem. Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-Fluoro-2'-hydroxy-4-methylchalcone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5'-Fluoro-2'-hydroxy-4-methylchalcone. As a specialized derivative of the chalc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5'-Fluoro-2'-hydroxy-4-methylchalcone. As a specialized derivative of the chalcone backbone, this compound's unique substitutions necessitate a cautious and well-informed approach to laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

While specific toxicological data for 5'-Fluoro-2'-hydroxy-4-methylchalcone is not widely available, this guide synthesizes information from safety data sheets for the parent chalcone molecule, related fluorinated compounds, and established principles of chemical hygiene to create a robust safety protocol. The core philosophy is to treat the compound with a high degree of caution, assuming potential for irritation, allergic reaction, and unknown toxicity.

Hazard Assessment: Understanding the Molecule

The selection of appropriate Personal Protective Equipment (PPE) is fundamentally driven by a thorough understanding of the potential hazards. For 5'-Fluoro-2'-hydroxy-4-methylchalcone, we must consider the contributions of its chalcone core and its specific functional groups.

  • The Chalcone Backbone (C₁₅H₁₂O): Chalcones are often yellow, crystalline solids.[1] The primary hazards associated with the parent compound are irritation to the eyes, skin, and respiratory system.[2][3] Ingestion may be harmful, and as a fine powder, it can pose a dust explosion hazard if dispersed in the air in sufficient concentration.[1][4]

  • The Fluoro- Group (-F): The presence of a fluorine atom can significantly alter a molecule's biological activity and reactivity.[5][6] While the C-F bond is very strong, combustion of fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[7] This is a critical consideration for fire safety and disposal.

  • The Hydroxy- (-OH) and Methyl- (-CH₃) Groups: These groups modify the polarity and steric profile of the molecule but are not expected to introduce hazards beyond those of the parent chalcone structure.

  • Physical Form: Like most chalcones, this compound is expected to be a solid powder.[1][8] Fine powders are easily aerosolized, creating a significant inhalation risk.[4]

Based on this analysis, we must assume 5'-Fluoro-2'-hydroxy-4-methylchalcone is, at a minimum, an irritant to the skin, eyes, and respiratory tract, is harmful if swallowed, and may cause allergic skin reactions.[2][9][10]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is mandatory. The level of PPE must be commensurate with the scale of the experiment and the potential for exposure.

Eye and Face Protection

Direct contact with chemical powders can cause serious eye irritation or damage.[11]

  • Minimum Requirement: For all handling of the solid or its solutions, wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][12] Standard safety glasses with side shields do not provide an adequate seal against fine dust.[2][9]

  • Elevated Risk: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Preventing dermal contact is crucial, as many chalcones can cause skin irritation or allergic reactions.[9]

  • Lab Coat: A standard, long-sleeved laboratory coat is mandatory at all times.

  • Gloves: Chemical-resistant gloves are essential. Given the aromatic nature of the compound, nitrile gloves are a suitable initial choice.

    • Glove Selection: Always select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[2] For prolonged contact or immersion, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[2] For brief contact, a breakthrough time of >60 minutes is acceptable.[2]

    • Technique: Always inspect gloves for tears or punctures before use. Use a double-gloving technique when handling highly concentrated solutions or for extended procedures. Remove gloves without touching the outer surface with bare skin and wash hands thoroughly after removal.[2]

Respiratory Protection

The primary inhalation hazard stems from the compound's likely form as a fine, easily dispersed powder.[8]

  • Engineering Controls as Primary Defense: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood.[8]

  • When Respirators are Required: In the event of insufficient ventilation or a large-scale spill, respiratory protection is necessary.[1]

    • Dust Mask: For minor handling in a well-ventilated area, a dust mask (e.g., N95 or FFP2) may be considered, but it is not a substitute for a fume hood.

    • Certified Respirator: For spill cleanup or in situations where ventilation is confirmed to be inadequate, a certified respirator with a particulate filter is required.[4] A self-contained breathing apparatus (SCBA) should be used for major spills or emergencies where the concentration of airborne particles is high or unknown.[1][4]

Summary of Recommended PPE
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid (<1g) Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Handling Large Quantities (>1g) Goggles & Face ShieldDouble-glove (Nitrile)Lab CoatRequired: Chemical Fume Hood
Minor Spill Cleanup Safety GogglesChemical-Resistant GlovesLab CoatDust Respirator (N95/FFP2)
Major Spill Cleanup Goggles & Face ShieldHeavy-duty GlovesFull Suit/ApronSCBA or certified respirator

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Donning PPE: Before handling, don a lab coat, safety goggles, and appropriate gloves.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to prevent dust dispersal. Use a spatula to carefully transfer the solid. Avoid pouring the powder.

  • Solubilization: Add solvent to the solid in a flask or beaker within the fume hood. Cap the container before agitating or sonicating to prevent aerosol generation.

  • Post-Handling: After use, decontaminate the work area. Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing. Wash hands thoroughly.

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.[12]

  • Control: Remove all ignition sources.[2]

  • Protect: Don appropriate PPE as outlined in the table above. For a major spill, this includes respiratory protection.[4]

  • Contain & Clean: For a minor solid spill, gently cover with an inert absorbent material like sand or vermiculite.[9] Sweep up carefully to avoid raising dust and place it in a labeled, sealed container for hazardous waste.[4][13] Do not use water to clean up dry powder unless specifically instructed, as this can create a more difficult-to-manage slurry.

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

Waste Disposal Plan

All waste containing 5'-Fluoro-2'-hydroxy-4-methylchalcone, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and national regulations.[8][10][11] Never dispose of this chemical down the drain.[7]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling 5'-Fluoro-2'-hydroxy-4-methylchalcone CheckHood Is a certified Fume Hood in use? Start->CheckHood CheckScale Quantity > 1g or High Splash Potential? CheckSpill Is this a spill cleanup operation? CheckScale->CheckSpill No FaceShield Add: Face Shield CheckScale->FaceShield Yes Hood Engineering Control: Use Chemical Fume Hood CheckHood->Hood Yes Respirator Add: Appropriate Respirator (N95 to SCBA) CheckHood->Respirator No (High Risk - Re-evaluate) CheckSpill->Respirator Yes End End CheckSpill->End No (Procedure Complete) BasePPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat BasePPE->CheckScale Hood->BasePPE FaceShield->CheckSpill End_Spill End_Spill Respirator->End_Spill Spill Cleanup Complete

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Scribd. Chalcone MSDS: Safety & Handling Guide. Available from: [Link]

  • MP Biomedicals, LLC. Material Safety Data Sheet - Chalcone. (2006). Available from: [Link]

  • Chemsrc. 5'-Fluoro-2'-hydroxy-4-methylchalcone. Available from: [Link]

  • Datasheetarchive.com. Chalcone Safety Data Sheet. Available from: [Link]

  • AWS. Material Safety Data Sheet - Chalcone. Available from: [Link]

  • ACS Cent. Sci. Handling fluorinated gases as solid reagents using metal−organic frameworks. (2022). Available from: [Link]

  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - trans-Chalcone. (2025). Available from: [Link]

  • ACS Chem. Health Saf. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). Available from: [Link]

  • European Industrial Gases Association. Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. Available from: [Link]

  • ACS Chem. Health Saf. Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). Available from: [Link]

  • J-STAGE. Recommendation of occupational exposure limits (2021–2022). (2021). Available from: [Link]

  • Daikin Global. Safety data sheet - Fluorochemicals. (2023). Available from: [Link]

  • Fisher Scientific. 5-Fluoroorotic Acid Safety Information. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Fluoro-4'-methylchalcone. Available from: [Link]

  • PMC. Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.